molecular formula C12H11NO2S B1373776 2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic acid CAS No. 65346-64-7

2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B1373776
CAS No.: 65346-64-7
M. Wt: 233.29 g/mol
InChI Key: JQBNOUSTIWPHQS-UHFFFAOYSA-N
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Description

2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic acid is a high-purity chemical compound offered for research and development purposes. This molecule features a thiazole ring, a privileged structure in medicinal chemistry, substituted with a carboxylic acid group and a 2-phenylethyl moiety. The carboxylic acid functional group makes this compound a versatile building block for constructing more complex molecules, particularly through its potential to form cocrystals . Thiazole derivatives are of significant interest in pharmaceutical research due to their wide range of biological activities. The presence of both hydrogen bond donor and acceptor sites, courtesy of the carboxylic acid and the nitrogen atoms in the thiazole ring, makes this compound an excellent candidate for cocrystal formation. Cocrystals are a powerful tool in solid-state chemistry to modify and improve the physicochemical properties of active pharmaceutical ingredients (APIs), such as their solubility, stability, and bioavailability . Researchers can utilize 2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic acid in the design and synthesis of novel compounds or as a coformer in cocrystal studies to engineer advanced materials with tailored properties. This product is intended for use in a laboratory setting by qualified professionals. For Research Use Only. Not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(2-phenylethyl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c14-12(15)10-8-16-11(13-10)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBNOUSTIWPHQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679156
Record name 2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic acid
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Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65346-64-7
Record name 2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-phenylethyl)-1,3-thiazole-4-carboxylic acid
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Foundational & Exploratory

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic acid: A Focus on Metabolic Receptor Modulation

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive exploration of the hypothesized mechanism of action for the novel compound, 2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic acid. In the absence of direct empirical data for this specific molecule, this document synthesizes evidence from structurally related compounds to propose a scientifically grounded hypothesis centered on the modulation of key metabolic receptors. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the fields of metabolic disease, oncology, and neuropharmacology.

Introduction and Rationale

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3][4][5] The specific molecule, 2-(2-phenylethyl)-1,3-thiazole-4-carboxylic acid, combines this versatile heterocycle with a phenylethyl substituent and a carboxylic acid moiety. This unique combination of functional groups suggests a potential for interaction with specific biological targets, particularly those involved in metabolic regulation.

While direct studies on 2-(2-phenylethyl)-1,3-thiazole-4-carboxylic acid are not yet available in the public domain[6], analysis of its structural analogues provides compelling evidence to hypothesize a primary mechanism of action involving the modulation of G-protein coupled receptors (GPCRs) and nuclear receptors that play crucial roles in metabolic homeostasis. Specifically, this guide will focus on the potential interaction of the title compound with the Free Fatty Acid Receptor 1 (GPR40/FFA1) and Peroxisome Proliferator-Activated Receptors (PPARs).

Proposed Primary Mechanism of Action: Dual Agonism at GPR40 and PPARγ

The structural features of 2-(2-phenylethyl)-1,3-thiazole-4-carboxylic acid, particularly the carboxylic acid head group and the lipophilic phenylethyl tail, are reminiscent of known ligands for GPR40 and PPARs.[7][8] We hypothesize that this compound may act as a dual agonist for GPR40 and PPARγ, thereby influencing glucose and lipid metabolism.

GPR40 (FFA1) Agonism

GPR40 is a G-protein coupled receptor that is highly expressed in pancreatic β-cells and is activated by medium to long-chain free fatty acids.[9] Activation of GPR40 leads to a glucose-dependent increase in insulin secretion, making it an attractive therapeutic target for type 2 diabetes.[10] Several synthetic GPR40 agonists feature a carboxylic acid moiety, which is crucial for their binding and activity.[11][12] The thiazole ring in our compound of interest can be considered a bioisosteric replacement for other aromatic systems found in known GPR40 agonists.

The proposed signaling pathway for GPR40 activation by 2-(2-phenylethyl)-1,3-thiazole-4-carboxylic acid is depicted below:

GPR40_Signaling Compound 2-(2-Phenylethyl)-1,3-thiazole- 4-carboxylic acid GPR40 GPR40 (FFA1) Receptor Compound->GPR40 Binds and Activates Gq_protein Gαq Protein Activation GPR40->Gq_protein PLC Phospholipase C (PLC) Activation Gq_protein->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 Acts on IP3 IP3 Generation PIP2->IP3 DAG DAG Generation PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC PKC Activation DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Insulin_Vesicles Insulin Vesicle Exocytosis Ca_release->Insulin_Vesicles Triggers PKC->Insulin_Vesicles Potentiates Insulin_Secretion Increased Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: Proposed GPR40 signaling pathway.

PPARγ Agonism

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a nuclear receptor that is a key regulator of adipogenesis and is the molecular target for the thiazolidinedione (TZD) class of insulin-sensitizing drugs.[13] Ligand activation of PPARγ leads to the transcription of genes involved in glucose and lipid metabolism, resulting in improved insulin sensitivity.[8] While the title compound does not possess the classic TZD scaffold, various non-TZD PPARγ agonists have been developed that also typically contain an acidic head group and a hydrophobic tail. A patent for thiazole derivatives that modulate PPAR activity further supports this hypothesis.[14]

The proposed mechanism of PPARγ activation is as follows:

PPARg_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 2-(2-Phenylethyl)-1,3-thiazole- 4-carboxylic acid PPARg_RXR_inactive PPARγ-RXR Heterodimer (Inactive) Compound->PPARg_RXR_inactive Binds to LBD PPARg_RXR_active Activated PPARγ-RXR Heterodimer PPARg_RXR_inactive->PPARg_RXR_active Conformational Change PPRE PPRE on Target Genes PPARg_RXR_active->PPRE Binds to Transcription Gene Transcription PPRE->Transcription Metabolic_Regulation Modulation of Glucose and Lipid Metabolism Transcription->Metabolic_Regulation

Caption: Proposed PPARγ signaling pathway.

Secondary and Alternative Mechanisms of Action

While the modulation of metabolic receptors presents a strong primary hypothesis, the versatile thiazole scaffold suggests other potential biological activities.

  • Anticancer Activity : Numerous thiazole derivatives exhibit cytotoxic effects against various cancer cell lines through mechanisms such as inhibition of receptor tyrosine kinases or disruption of cell cycle progression.[15]

  • Neuropharmacological Activity : The structural similarity to compounds that modulate AMPA receptors suggests a potential for activity within the central nervous system, possibly offering neuroprotective effects.[16]

  • Enzyme Inhibition : Thiazole-containing compounds have been reported to inhibit various enzymes, including cholinesterases and α-glucosidase.[17]

Experimental Protocols for Mechanism Validation

To validate the hypothesized mechanism of action, a series of in vitro and in vivo experiments are proposed.

In Vitro Assays
Assay NameObjectiveExperimental Outline
GPR40 Calcium Mobilization Assay To determine if the compound can activate GPR40 and induce intracellular calcium release.1. Culture HEK293 cells stably expressing human GPR40. 2. Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). 3. Treat cells with increasing concentrations of the test compound. 4. Measure changes in intracellular calcium levels using a fluorescence plate reader.
PPARγ Ligand Binding Assay To assess the direct binding affinity of the compound to the PPARγ ligand-binding domain (LBD).1. Utilize a commercially available PPARγ ligand binding assay kit. 2. Incubate the PPARγ LBD with a fluorescently labeled PPARγ ligand and varying concentrations of the test compound. 3. Measure the displacement of the fluorescent ligand using fluorescence polarization.
PPARγ Reporter Gene Assay To determine if the compound can activate PPARγ-mediated gene transcription.1. Transfect a suitable cell line (e.g., HEK293T) with a PPARγ expression vector and a reporter plasmid containing a PPRE driving a luciferase gene. 2. Treat the transfected cells with the test compound. 3. Measure luciferase activity to quantify the level of gene transcription.
Enzyme Inhibition Assays To screen for inhibitory activity against a panel of relevant enzymes.1. Use commercially available enzyme inhibition assay kits for targets such as cholinesterases and α-glucosidase. 2. Follow the kit protocols to determine the IC50 value of the test compound.
Experimental Workflow for In Vitro Validation

experimental_workflow start Synthesize and Purify 2-(2-Phenylethyl)-1,3-thiazole- 4-carboxylic acid gpr40_assay GPR40 Calcium Mobilization Assay start->gpr40_assay pparg_binding PPARγ Ligand Binding Assay start->pparg_binding pparg_reporter PPARγ Reporter Gene Assay start->pparg_reporter enzyme_screen Enzyme Inhibition Screening start->enzyme_screen analyze_gpr40 Analyze GPR40 Agonism (EC50) gpr40_assay->analyze_gpr40 analyze_pparg_binding Analyze PPARγ Binding (Ki) pparg_binding->analyze_pparg_binding analyze_pparg_reporter Analyze PPARγ Activation (EC50) pparg_reporter->analyze_pparg_reporter analyze_enzyme Analyze Enzyme Inhibition (IC50) enzyme_screen->analyze_enzyme conclusion Conclude Primary Mechanism of Action analyze_gpr40->conclusion analyze_pparg_binding->conclusion analyze_pparg_reporter->conclusion analyze_enzyme->conclusion

Caption: In vitro experimental workflow.

In Vivo Studies

Should in vitro data support the proposed mechanism, subsequent in vivo studies in relevant animal models would be warranted.

StudyAnimal ModelKey Parameters
Oral Glucose Tolerance Test (OGTT) Diet-induced obese mice or Zucker diabetic fatty ratsBlood glucose and plasma insulin levels at various time points after glucose challenge.
Hyperinsulinemic-Euglycemic Clamp Same as aboveGlucose infusion rate to assess insulin sensitivity.
Lipid Profile Analysis Same as aboveMeasurement of plasma triglycerides, cholesterol, and free fatty acids.

Conclusion and Future Directions

This technical guide puts forth a well-reasoned, albeit hypothetical, mechanism of action for 2-(2-phenylethyl)-1,3-thiazole-4-carboxylic acid, centered on the dual agonism of GPR40 and PPARγ. This hypothesis is built upon the known biological activities of structurally analogous compounds containing the thiazole scaffold and key functional groups. The proposed experimental protocols provide a clear roadmap for the validation of this mechanism.

Future research should focus on executing these validation studies to confirm the primary biological targets. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogues, will be crucial for optimizing the potency and selectivity of this chemical series. The exploration of secondary mechanisms, such as potential anticancer or neuroprotective effects, should also be considered in parallel to fully elucidate the therapeutic potential of this promising compound.

References

  • Combined Drug Action of 2-Phenylimidazo[2,1-b]Benzothiazole Derivatives on Cancer Cells According to Their Oncogenic Molecular Signatures. (2012). National Institutes of Health. [Link]

  • Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. (2024). PMC. [Link]

  • The pharmacology of basic esters of thiazole carboxylic acids. (1946). SciSpace. [Link]

  • Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine. (n.d.). PubMed. [Link]

  • Review of the synthesis and biological activity of thiazoles. (2020). Taylor & Francis Online. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). PMC. [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. [Link]

  • Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration and Memory Impairment. (2022). Taylor & Francis Online. [Link]

  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (n.d.). ResearchGate. [Link]

  • Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. (n.d.). MDPI. [Link]

  • 2-(2-phenylethyl)-1,3-thiazole-4-carboxylic acid. (n.d.). PubChemLite. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). ResearchGate. [Link]

  • 2-Allylaminothiazole and 2-allylaminodihydrothiazole derivatives: synthesis, characterization, and evaluation of bioactivity. (n.d.). PMC. [Link]

  • Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4. (n.d.). PMC. [Link]

  • 2-{[5-(Substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamides: New bi-heterocycles as possible therapeutic agents. (n.d.). ResearchGate. [Link]

  • Improving the Pharmacokinetics of GPR40/FFA1 Full Agonists. (n.d.). PMC. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PMC. [Link]

  • Novel free fatty acid receptor 1 (GPR40) agonists based on 1,3,4-thiadiazole-2-carboxamide scaffold. (2016). PubMed. [Link]

  • Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. (n.d.). PMC. [Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (n.d.). MDPI. [Link]

  • GPR40 agonists for the treatment of type 2 diabetes: life after 'TAKing' a hit. (2015). PubMed. [Link]

  • Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. (n.d.). PMC. [Link]

  • PPARγ Signaling and Emerging Opportunities for Improved Therapeutics. (n.d.). PMC. [Link]

  • Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. (2022). Semantic Scholar. [Link]

  • THIAZOLE AND OXAZOLE DERIVATIVES THAT MODULATE THE ACTIVITY OF PPAR. (n.d.).
  • L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. (2012). Journal of Applied Science and Engineering. [Link]

Sources

Methodological & Application

Application Note & Synthesis Protocol: 2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed, two-step synthesis protocol for 2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The synthesis leverages the robust and well-established Hantzsch thiazole synthesis pathway. The protocol begins with the preparation of the key intermediate, 3-phenylpropanethioamide, from 3-phenylpropionitrile. This is followed by the cyclocondensation of the thioamide with ethyl bromopyruvate to yield the ethyl ester of the target molecule, which is subsequently hydrolyzed under basic conditions to afford the final carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and characterization guidelines.

Introduction

Thiazole-containing compounds are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals due to their diverse biological activities.[1][2] The 2-substituted-1,3-thiazole-4-carboxylic acid scaffold, in particular, serves as a valuable building block for creating novel therapeutic agents. The phenylethyl substituent at the 2-position introduces a lipophilic moiety that can be crucial for receptor binding and pharmacokinetic properties. This application note details a reliable and reproducible laboratory-scale synthesis of 2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic acid, designed to be accessible to researchers with a foundational knowledge of organic synthesis.

Overall Synthetic Scheme

The synthesis is accomplished via a two-stage process. First, the necessary thioamide is prepared, followed by the Hantzsch cyclization and subsequent hydrolysis.

Synthesis_Workflow Start 3-Phenylpropionitrile Thioamide 3-Phenylpropanethioamide Start->Thioamide Step 1: Thionation ThiazoleEster Ethyl 2-(2-Phenylethyl)-1,3-thiazole-4-carboxylate Thioamide->ThiazoleEster Step 2a: Hantzsch Synthesis FinalProduct 2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic acid ThiazoleEster->FinalProduct Step 2b: Hydrolysis

Caption: Overall workflow for the synthesis of the target compound.

Reagents and Materials

Proper handling and sourcing of high-purity reagents are critical for the success of this synthesis.

Reagent/MaterialFormulaMW ( g/mol )PuritySupplier (Example)Notes
3-PhenylpropionitrileC₉H₉N131.17≥98%Sigma-AldrichStarting material for Step 1.
Phosphorus Pentasulfide (P₄S₁₀)P₄S₁₀444.55≥95%Acros OrganicsThiating agent. Handle in a fume hood.
Triethylamine (TEA)C₆H₁₅N101.19≥99.5%Fisher ScientificBase. Distill before use.
Dichloromethane (DCM)CH₂Cl₂84.93AnhydrousJ.T.BakerSolvent.
Ethyl BromopyruvateC₅H₇BrO₃195.01~90% (Tech.)TCI AmericaLachrymator. Handle with extreme care.
Ethanol (EtOH)C₂H₅OH46.07AnhydrousDecon LabsSolvent.
Sodium Hydroxide (NaOH)NaOH40.00≥97%VWRFor hydrolysis.
Hydrochloric Acid (HCl)HCl36.4637% (conc.)EMD MilliporeFor acidification.

Experimental Protocols

Safety Precaution: This synthesis involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Ethyl bromopyruvate is a strong lachrymator and should be handled with extreme caution.

Step 1: Synthesis of 3-Phenylpropanethioamide

This step converts the nitrile functional group into a thioamide, a key precursor for the Hantzsch synthesis. The use of phosphorus pentasulfide is a standard method for this transformation.[3]

Procedure:

  • Set up a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with CaCl₂), and a nitrogen inlet.

  • To the flask, add 3-phenylpropionitrile (13.1 g, 0.1 mol) and anhydrous dichloromethane (100 mL).

  • Under a nitrogen atmosphere, add triethylamine (15.2 g, 21 mL, 0.15 mol).

  • In small portions, carefully add phosphorus pentasulfide (11.1 g, 0.025 mol) to the stirred solution. The addition may be exothermic.

  • After the addition is complete, heat the mixture to reflux (approx. 40°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • Once the reaction is complete, cool the mixture to room temperature and slowly pour it into 200 mL of cold saturated sodium bicarbonate (NaHCO₃) solution to quench the reaction.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a mixture of ethanol and water to yield 3-phenylpropanethioamide as a pale yellow solid.

Step 2: Synthesis of 2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic acid

This stage involves the Hantzsch cyclocondensation to form the thiazole ring, followed by the hydrolysis of the resulting ester to the final carboxylic acid.

Procedure:

Part A: Ethyl 2-(2-Phenylethyl)-1,3-thiazole-4-carboxylate

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-phenylpropanethioamide (8.26 g, 0.05 mol) in anhydrous ethanol (100 mL).

  • To this solution, add ethyl bromopyruvate (10.7 g, 0.055 mol) dropwise at room temperature.[4][5] The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.

  • After the addition, heat the reaction mixture to reflux (approx. 78°C) for 3-4 hours. Monitor the reaction by TLC until the starting thioamide is consumed.

  • Cool the reaction mixture to room temperature and reduce the solvent volume to approximately one-third using a rotary evaporator.

  • Pour the concentrated mixture into 200 mL of ice-cold water.

  • Neutralize the solution by the slow addition of a saturated solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.

  • The crude product may precipitate as a solid or an oil. Extract the mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude ethyl 2-(2-phenylethyl)-1,3-thiazole-4-carboxylate, which can be used in the next step without further purification or purified by column chromatography.

Part B: Hydrolysis to 2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic acid

  • Transfer the crude ethyl ester from the previous step to a 250 mL round-bottom flask.

  • Add a solution of sodium hydroxide (4.0 g, 0.1 mol) in 100 mL of a 1:1 mixture of ethanol and water.

  • Heat the mixture to reflux for 2-3 hours. Monitor the hydrolysis by TLC until the starting ester spot has disappeared.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with 50 mL of water and cool in an ice bath.

  • Acidify the solution to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid (HCl).[6] A precipitate should form.

  • Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold water (3 x 20 mL).

  • Dry the product in a vacuum oven at 50-60°C to afford the final 2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic acid.

Mechanism of the Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic example of a condensation reaction to form a five-membered heterocycle.[7][8] The mechanism involves the initial nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic carbon of the α-haloketone (or ester), followed by an intramolecular cyclization and dehydration.

Hantzsch_Mechanism Thioamide 3-Phenylpropanethioamide Intermediate1 Thioimonium Intermediate Thioamide->Intermediate1 1. Nucleophilic Attack (SN2) Haloester Ethyl Bromopyruvate Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 2. Intramolecular Cyclization Product Ethyl 2-(2-Phenylethyl)-1,3-thiazole-4-carboxylate Intermediate2->Product 3. Dehydration

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Characterization Data (Expected)

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

AnalysisExpected Results
Appearance White to off-white solid.
Melting Point To be determined experimentally.
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~8.2 (s, 1H, thiazole-H), ~7.3-7.2 (m, 5H, Ar-H), ~3.2 (t, 2H, -CH₂-Ar), ~3.0 (t, 2H, -CH₂-thiazole). Carboxylic acid proton will be a broad singlet.
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~170 (C=O, acid), ~165 (C2-thiazole), ~145 (C4-thiazole), ~140 (Ar-C), ~129-126 (Ar-CH), ~120 (C5-thiazole), ~35 (-CH₂-), ~33 (-CH₂-).
Mass Spec (ESI-) [M-H]⁻ calculated for C₁₂H₁₀NO₂S⁻: 232.05. Found: ~232.1.
FT-IR (KBr, cm⁻¹)~3000-2500 (broad, O-H stretch), ~1700 (C=O stretch), ~1600 (C=C, Ar stretch), ~1550 (C=N stretch).

Troubleshooting

  • Low yield in Step 1: Ensure all reagents and solvents are anhydrous. The reaction is sensitive to moisture. Incomplete reaction may require longer reflux times or the addition of a fresh portion of P₄S₁₀.

  • No product formation in Step 2a: Verify the purity of the thioamide. Ensure the ethyl bromopyruvate is reactive (it degrades over time). The reaction can be sluggish; ensure adequate reflux time.

  • Incomplete hydrolysis in Step 2b: Increase the reflux time or the concentration of the NaOH solution. Ensure the ester is fully dissolved in the ethanol/water mixture.

  • Product oiling out during precipitation: If the product does not solidify upon acidification, extract the aqueous layer with a suitable organic solvent like ethyl acetate, dry, and concentrate to obtain the product.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Figshare, University of Sussex. New methods for the rapid synthesis of thiazoles. Available from: [Link]

  • Al-Ghorbani, M., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(3), 333. Available from: [Link]

  • MySkinRecipes. 3-Phenylpropanethioamide. Available from: [Link]

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  • Bakavoli, M., et al. (2008). Reactions of Secondary β-Ketothioamides with Ethyl Bromoacetate and Ethyl Bromopropionate. The Synthesis of N-Substituted 2-Acylmethylidene-1,3-thiazolin-4-ones. Polish Journal of Chemistry, 82, 437-443. Available from: [Link]

  • ResearchGate. The 3-phenylpropanol biosynthetic pathways. Available from: [Link]

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  • ResearchGate. A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. Available from: [Link]

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  • Google Patents. A kind of method for preparing thiazole-4-carboxylic acid. CN102372680A.
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  • ResearchGate. Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Available from: [Link]

  • Lozynskyi, A., et al. (2022). 3-Phenylpropanal and citral in the multicomponent synthesis of novel thiopyrano[2,3-d]thiazoles. Results in Chemistry, 4, 100464. Available from: [Link]

  • Google Patents. Processes for preparing thiazole carboxylic acids. US3274207A.

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High-Purity Isolation of 2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic acid: A Guide to Strategic Purification

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract & Introduction

2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound with significant potential as a structural motif and key intermediate in medicinal chemistry and drug development. The thiazole ring is a prominent scaffold in numerous pharmacologically active agents, and the carboxylic acid moiety provides a crucial handle for further synthetic modifications, such as amide bond formation.[1][2] The biological efficacy and the reliability of subsequent synthetic transformations are critically dependent on the purity of this starting material. Impurities arising from synthesis, such as unreacted starting materials or side-products, can lead to ambiguous biological data and complicate reaction pathways.

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on robust, validated methods for the purification of 2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic acid. We move beyond simple procedural lists to explain the underlying chemical principles that govern each technique, empowering the scientist to adapt and troubleshoot these methods effectively. The protocols detailed herein—acid-base extraction, recrystallization, and preparative chromatography—are designed to be self-validating and can be employed sequentially to achieve the highest standards of purity (>99%).

Molecular Profile and Rationale for Purification Strategy

Understanding the physicochemical properties of the target molecule is the cornerstone of developing an effective purification strategy.

  • Molecular Structure: C₁₂H₁₁NO₂S

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): This is the most influential functional group for purification. Its acidic proton (pKa typically 4-5) allows for facile conversion to a water-soluble carboxylate salt under basic conditions, a property exploited in acid-base extraction.[3][4]

    • Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen. Its aromaticity contributes to the compound's thermal stability, while the nitrogen atom is weakly basic.

    • Phenylethyl Group: A non-polar hydrocarbon tail that influences the molecule's solubility in organic solvents.

Common Impurities: The purification strategy must account for potential impurities from a typical synthesis (e.g., Hantzsch thiazole synthesis followed by ester hydrolysis). These may include:

  • Neutral Impurities: Unreacted ethyl bromopyruvate or the ethyl ester precursor of the target molecule.

  • Basic Impurities: Unreacted thioamides or other nitrogenous starting materials.

  • Acidic Impurities: Byproducts from side reactions that also contain acidic functional groups.

The chosen purification methods are designed to systematically remove these distinct classes of impurities.

Strategy 1: Acid-Base Extraction for Bulk Purification

This technique is the most effective first-pass method for rapidly removing neutral and basic impurities on a large scale. It leverages the acidic nature of the carboxylic acid to selectively move it from an organic phase to an aqueous phase and back again.[5][6]

Principle of Separation

The crude material is dissolved in an organic solvent immiscible with water. Upon adding an aqueous base (e.g., NaOH), the acidic target compound is deprotonated to form its sodium salt. This ionic salt is highly soluble in the aqueous phase, while neutral organic impurities remain in the organic layer.[3][7] After separating the layers, the aqueous phase is acidified, re-protonating the salt and causing the purified carboxylic acid, which is insoluble in water, to precipitate.[7]

Workflow Diagram: Acid-Base Extraction

start Crude Product (in Ethyl Acetate) extract Extract with 1M NaOH (aq) in Separatory Funnel start->extract separate Separate Layers extract->separate org_layer Organic Layer (Neutral/Basic Impurities) separate->org_layer Discard or process separately aq_layer Aqueous Layer (Sodium Carboxylate Salt) separate->aq_layer acidify Acidify with 2M HCl (aq) to pH ~2 aq_layer->acidify precipitate Precipitation of Pure Acid acidify->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold DI Water filter->wash dry Dry Under Vacuum wash->dry product Purified Product dry->product

Caption: Workflow for purification via acid-base extraction.

Detailed Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude 2-(2-phenylethyl)-1,3-thiazole-4-carboxylic acid in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) at a concentration of approximately 50-100 mg/mL.

  • Transfer: Transfer the organic solution to a separatory funnel.

  • Extraction: Add an equal volume of 1 M sodium hydroxide (NaOH) solution. Stopper the funnel and invert it, venting frequently to release any pressure. Shake vigorously for 1-2 minutes.

    • Causality Note: Vigorous shaking maximizes the surface area between the two immiscible phases, ensuring complete deprotonation and transfer of the carboxylic acid into the aqueous layer. Using NaOH ensures that even weakly acidic impurities are removed.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Re-extraction (Optional): For maximum recovery, add a fresh portion of 1 M NaOH to the organic layer, shake, and combine the aqueous layers.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 2 M hydrochloric acid (HCl) dropwise while stirring until no further precipitation is observed. Check the pH with litmus paper to ensure it is strongly acidic (pH 1-2).

    • Causality Note: Slow addition and cooling prevent excessive heat generation and promote the formation of larger, more easily filterable crystals.

  • Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid on the filter with several portions of cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under high vacuum to a constant weight.

Strategy 2: Recrystallization for Final Polishing

Recrystallization is an ideal second step to remove trace impurities that may have co-precipitated during extraction, leading to a product with high crystalline purity. The success of this technique hinges on the selection of an appropriate solvent.

Principle of Recrystallization

This method relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

Protocol: Solvent Screening
  • Place ~20 mg of the acid into a small test tube.

  • Add a solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone) dropwise until the solid just dissolves at room temperature. If it dissolves easily, the solvent is too good; discard.

  • If it is poorly soluble, heat the mixture to the solvent's boiling point. If it dissolves, it is a potential candidate.

  • Allow the hot solution to cool slowly to room temperature, then place it in an ice bath.

  • A good solvent will show abundant crystal formation upon cooling. If no crystals form, try a binary solvent system (e.g., ethanol/water or ethyl acetate/hexane).[8][9]

Workflow Diagram: Recrystallization

start Impure Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (Optional, for insoluble impurities) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath crystals Crystal Formation ice_bath->crystals filter Vacuum Filtration crystals->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry product High-Purity Crystals dry->product

Caption: General workflow for purification by recrystallization.

Detailed Protocol: Recrystallization
  • Dissolution: Place the acid from the acid-base extraction into an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture with stirring (e.g., on a hot plate) until the solid is fully dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are visible, perform a hot filtration through a fluted filter paper into a pre-warmed flask to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9]

  • Yield Maximization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum.

Strategy 3: Preparative Column Chromatography

For small-scale purification or for separating the target acid from other acidic impurities with different polarities, silica gel chromatography is the method of choice.

Principle of Chromatography

Separation occurs based on the differential partitioning of components between a stationary phase (silica gel) and a mobile phase (eluent). Silica gel is polar. Non-polar compounds will travel through the column faster, while polar compounds will be retained longer. For acidic compounds like ours, adding a small amount of acid to the eluent is critical.

  • Self-Validation: The addition of ~0.5-1% acetic acid to the mobile phase keeps the carboxylic acid protonated. This prevents it from forming an ionic carboxylate on the silica surface, which would lead to severe peak tailing and poor separation.

Method Development using TLC

Before running a column, the optimal mobile phase must be determined by Thin Layer Chromatography (TLC).

  • Spotting: Dissolve a small sample of the material and spot it on a TLC plate.

  • Elution: Develop plates in solvent systems of varying polarity (e.g., mixtures of hexane and ethyl acetate, such as 7:3, 1:1, 3:7). All TLC eluents should contain 0.5% acetic acid.

  • Optimization: The ideal eluent system will give the target compound an Rf value of approximately 0.2-0.4, with good separation from all impurities.[10]

Detailed Protocol: Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the least polar component of your eluent (e.g., hexane). Pour it into the column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, perform "dry loading" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary if impurities have very different polarities.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Purity Assessment and Characterization

After purification, the identity and purity of the final product must be confirmed.

TechniquePurposeExpected Result for Pure Compound
Melting Point Assess purity and identity.A sharp melting range (e.g., within 1-2 °C). Impurities typically depress and broaden the melting range.
TLC Qualitative purity check.A single spot with a consistent Rf value.
HPLC Quantitative purity analysis.A single major peak, allowing for purity calculation (e.g., >99% by area). A C18 column with a water/acetonitrile mobile phase containing 0.1% formic acid is a good starting point.[11]
¹H NMR Structural confirmation.The proton NMR spectrum should show clean signals corresponding to all protons in the molecule with correct integrations and splitting patterns, and an absence of impurity signals.
Mass Spec (MS) Molecular weight confirmation.The mass spectrum should show the correct molecular ion peak (or [M+H]⁺, [M-H]⁻).

Summary of Purification Strategies

MethodScalePurity AchievedAdvantagesDisadvantages
Acid-Base Extraction Milligrams to KilogramsGood (90-98%)Fast, inexpensive, high capacity, excellent for removing neutral/basic impurities.Does not remove other acidic impurities; can lead to emulsions.
Recrystallization Milligrams to KilogramsExcellent (>99%)Yields highly pure crystalline material; effective at removing closely related impurities.Requires finding a suitable solvent; potential for product loss in the mother liquor.
Column Chromatography Micrograms to GramsVery High (>99.5%)Excellent separation power; can separate compounds of similar functionality.Slower, more expensive (solvents, silica), lower capacity.

References

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Nichols, L. (2022). Acid-Base Extraction. In Chemistry LibreTexts. Retrieved from [Link]

  • Confluence. (n.d.). What is an Acid and Base Extraction? Engineering Ideas Clinic. Retrieved from [Link]

  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

  • Google Patents. (n.d.). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.
  • SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2022). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Semantic Scholar. Retrieved from [Link]

  • Khan, K. M., et al. (2015). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • D'Anna, F., et al. (2008). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and biological evaluation of a triazole-based library of pyrido[2,3-d]pyrimidines as FGFR3 tyrosine kinase inhibitors. Retrieved from [Link]

  • ChemSynthesis. (2024). ethyl 2-phenyl-1,3-thiazole-4-carboxylate. Retrieved from [Link]

  • CIPAC. (2020). CIPAC Free relevant impurities methods. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-phenylethyl)-1,3-thiazole-4-carboxylic acid. Retrieved from [Link]

  • Bîcu, E., et al. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. PMC. Retrieved from [Link]

  • The Catalyst - Chemistry. (2024, January 18). Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2019). Crystal structure of (1,3-thiazole-2-carboxylato-κN)(1,3-thiazole-2-carboxylic acid-κN)silver(I). Retrieved from [Link]

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Application Notes & Protocols: The Strategic Role of Thiazole Carboxylic Acids in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Thiazole Ring as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a quintessential example of such a scaffold.[1][2] Its unique electronic properties, including π-electron delocalization and the capacity for hydrogen bonding, make it a versatile building block in drug design.[3] The incorporation of a carboxylic acid moiety onto this ring further enhances its utility, providing a critical anchor point for interacting with biological targets, improving pharmacokinetic properties, and serving as a versatile synthetic handle.

This guide provides an in-depth exploration of the application of thiazole carboxylic acids in drug discovery. We will move beyond simple descriptions to elucidate the causality behind experimental design, offering detailed protocols and field-proven insights for researchers, scientists, and drug development professionals.

The Thiazole Carboxylic Acid Moiety: A Union of Versatility and Function

The thiazole nucleus is a core component of numerous natural and synthetic compounds, including Vitamin B1 (Thiamine), and is found in many FDA-approved drugs.[1][4][5] The addition of a carboxylic acid group confers several strategic advantages:

  • Enhanced Target Binding: The carboxylate group is an excellent hydrogen bond donor and acceptor and can engage in ionic interactions with cationic residues (like arginine or lysine) in an enzyme's active site. This makes it a key pharmacophoric element for many enzyme inhibitors.[6]

  • Improved Pharmacokinetics: The acidic nature of the carboxyl group can increase the aqueous solubility of a molecule, which is often a critical factor for bioavailability and formulation.

  • Synthetic Versatility: The carboxylic acid function is a highly versatile chemical handle. It can be readily converted into esters, amides, and other functional groups, allowing for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and drug-like properties.[7][8]

Therapeutic Frontiers for Thiazole Carboxylic Acids

The unique properties of this scaffold have led to its exploration across a multitude of disease areas.

Anti-Infective Agents

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiazole derivatives have shown significant promise in combating bacteria, fungi, and parasites.[9][10]

Mechanism of Action Insight: Many thiazole-based antimicrobials function by disrupting essential cellular processes. For instance, some derivatives inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair, leading to cell death.[11] In the context of persistent infections, compounds like 2-{(2E)-2-[1-(pyridin-2-yl)ethylidene]hydrazinyl}-1,3-thiazole-4-carboxylic acid have been shown to attenuate the pathogenicity of Pseudomonas aeruginosa by inhibiting its quorum sensing (QS) signaling pathways, which are vital for biofilm formation and virulence factor production.[4] This anti-virulence approach is a promising strategy to combat resistance as it imposes less selective pressure on the pathogen.

Workflow for Anti-Infective Drug Discovery

G cluster_0 Discovery & Design cluster_1 In Vitro Screening cluster_2 Lead Optimization A Library Design (Thiazole Carboxylic Acids) B Synthesis (e.g., Hantzsch Reaction) A->B Rational Design C Primary Screen (MIC/MBC Assays) B->C D Secondary Screen (e.g., Quorum Sensing Inhibition) C->D Identify Hits E Cytotoxicity Assay (e.g., on HeLa, Vero cells) D->E Assess Safety F Structure-Activity Relationship (SAR) Studies E->F G ADME/Tox Profiling F->G Improve Properties H In Vivo Efficacy Models (e.g., Murine Infection Model) G->H Select Lead Candidate G EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Drug Thiazole Carboxylic Acid Derivative Drug->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by a thiazole derivative.

Metabolic Disorders

Thiazolidinediones are a well-known class of drugs for treating type 2 diabetes. Sharing structural similarities, thiazole derivatives have been explored for their antidiabetic potential. [12] Mechanism of Action Insight: A key therapeutic strategy for managing post-meal hyperglycemia is the inhibition of carbohydrate-digesting enzymes like α-amylase and α-glucosidase. [13]Thiazolidine-4-carboxylic acid derivatives have demonstrated potent inhibitory activity against these enzymes, with some compounds surpassing the efficacy of the standard drug, acarbose. [13]Molecular docking studies suggest these compounds bind effectively to the active sites of these enzymes, preventing the breakdown of complex carbohydrates into absorbable glucose. [13] Table 1: Comparative Inhibitory Activity against α-Amylase

CompoundIC50 (µg/mL) [13]
Acarbose (Standard)32.27
Thiazolidine Derivative 5e24.13

Experimental Protocols: From Synthesis to Biological Evaluation

A trustworthy protocol is a self-validating system. The following sections provide detailed, step-by-step methodologies with explanations for the causality behind each choice.

Protocol: Synthesis of a 2-Aryl-4-methylthiazole-5-carboxylic Acid

This protocol is based on the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring. [1][14] Objective: To synthesize a model thiazole carboxylic acid for subsequent biological screening.

Materials:

  • Substituted Thiobenzamide (1.0 eq)

  • Ethyl 2-chloroacetoacetate (1.1 eq)

  • Ethanol (solvent)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup (Cyclization):

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the substituted thiobenzamide (e.g., 10 mmol).

    • Add 40 mL of absolute ethanol and stir until the solid is fully dissolved.

    • Rationale: Ethanol is a good polar protic solvent for the reactants and facilitates the reaction.

    • Slowly add ethyl 2-chloroacetoacetate (11 mmol, 1.1 eq) to the solution at room temperature.

    • Rationale: Using a slight excess of the chloroacetoacetate ensures the complete consumption of the limiting thiobenzamide. The reaction is exothermic, so slow addition is recommended.

  • Reflux:

    • Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 78°C) using a heating mantle.

    • Maintain reflux for 4-6 hours. Monitor the reaction progress using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

    • Rationale: Heating provides the necessary activation energy for the condensation and cyclization reaction to proceed at a reasonable rate. TLC allows for visual confirmation of the consumption of starting materials and the formation of the product (the ethyl ester intermediate).

  • Isolation of the Ester Intermediate:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Reduce the solvent volume to approximately one-third using a rotary evaporator.

    • Pour the concentrated mixture into 100 mL of ice-cold water. The product, ethyl 2-aryl-4-methylthiazole-5-carboxylate, should precipitate as a solid.

    • Rationale: The ester product is less soluble in water than in ethanol. Adding the reaction mixture to water induces precipitation, allowing for easy isolation.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Saponification (Hydrolysis to Carboxylic Acid):

    • Transfer the dried ester intermediate to a round-bottom flask.

    • Add a solution of 10% aqueous NaOH (3.0 eq) and ethanol in a 1:1 ratio, sufficient to dissolve the ester.

    • Reflux the mixture for 2-3 hours.

    • Rationale: Saponification is the base-catalyzed hydrolysis of an ester to its corresponding carboxylic acid salt. Refluxing ensures the reaction goes to completion.

  • Acidification and Product Isolation:

    • Cool the reaction mixture in an ice bath.

    • Slowly acidify the solution by adding 2M HCl dropwise while stirring, until the pH is approximately 2-3. The final thiazole carboxylic acid product will precipitate.

    • Rationale: Acidification protonates the carboxylate salt, rendering the neutral carboxylic acid, which is much less soluble in the aqueous medium, causing it to precipitate.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove salts, and dry in a vacuum oven at 50°C.

  • Characterization:

    • Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.

Protocol: In Vitro α-Amylase Inhibition Assay

Objective: To determine the inhibitory potential of a synthesized thiazole carboxylic acid derivative against α-amylase, a key enzyme in carbohydrate metabolism.

Materials:

  • Porcine pancreatic α-amylase (PPA) solution (2 units/mL in phosphate buffer)

  • Starch solution (1% w/v in phosphate buffer)

  • Synthesized thiazole carboxylic acid derivative (test compound)

  • Acarbose (positive control)

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • Sodium phosphate buffer (pH 6.9)

  • 96-well microplate

  • Microplate reader (540 nm)

  • Incubator (37°C)

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare stock solutions of the test compound and acarbose in DMSO. Create a series of dilutions in phosphate buffer to achieve final desired concentrations for the assay.

    • Rationale: DMSO is used to dissolve the often-hydrophobic organic compounds. Serial dilutions are necessary to determine the IC50 value.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the test compound dilution (or acarbose, or buffer for the control) to each well.

    • Add 50 µL of the α-amylase solution to each well.

    • Pre-incubate the plate at 37°C for 20 minutes.

    • Rationale: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiation of Enzymatic Reaction:

    • Add 50 µL of the 1% starch solution to each well to start the reaction.

    • Incubate the plate at 37°C for 30 minutes.

    • Rationale: Starch is the substrate for α-amylase. The incubation allows the enzyme to break down the starch into reducing sugars (like maltose).

  • Termination of Reaction and Color Development:

    • Stop the reaction by adding 100 µL of DNSA reagent to each well.

    • Rationale: DNSA reacts with the reducing sugars formed by the enzymatic reaction. The reaction is stopped by the alkaline conditions of the DNSA reagent, which denatures the enzyme.

    • Seal the plate and heat it in a boiling water bath for 10 minutes to facilitate color development.

    • Cool the plate to room temperature and add 1000 µL of deionized water to each well to dilute the contents.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 540 nm using a microplate reader.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to achieve 50% inhibition) using non-linear regression analysis.

    • Rationale: The intensity of the color produced is directly proportional to the amount of reducing sugar formed, and thus inversely proportional to the enzyme's inhibition. A lower absorbance in the sample well compared to the control indicates inhibition.

Conclusion and Future Directions

Thiazole carboxylic acids represent a robust and highly adaptable scaffold in the drug discovery pipeline. [1]Their proven success across anti-infective, anticancer, and antidiabetic applications underscores their versatility. [9][15][13]Future research will likely focus on leveraging computational methods for the rational design of more potent and selective derivatives, exploring novel biological targets, and developing innovative synthetic methodologies to expand the accessible chemical space. The fusion of the thiazole core with the strategic carboxylic acid functional group will undoubtedly continue to yield promising therapeutic candidates for years to come.

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  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022). ScienceScholar. [Link]

  • Systematic Review on Thiazole Compounds as Nanoparticles: Chemistry, Synthesis, Antimicrobial Activities, Therapeutic Investigat. (n.d.). Інститут металофізики. [Link]

Sources

Application Note: NMR Characterization of 2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the NMR sample preparation and analysis of 2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic acid . It is designed for researchers requiring high-fidelity structural characterization in drug discovery and synthetic chemistry.

Executive Summary & Chemical Context

2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic acid represents a class of amphiphilic heterocyclic building blocks common in fragment-based drug design. Its structure features a lipophilic phenylethyl tail and a polar, ionizable thiazole-carboxylic acid headgroup.

Critical Analytical Challenges:

  • Solubility Duality: The molecule possesses both a hydrophobic domain (phenylethyl) and a hydrophilic H-bond donor/acceptor motif (thiazole-COOH). This often leads to poor solubility in standard non-polar solvents like CDCl₃.

  • Proton Exchange: The carboxylic acid proton (

    
    ) is highly exchangeable and sensitive to moisture, often appearing as a broad hump or disappearing entirely in wet solvents.
    
  • Aggregation: Carboxylic acids tend to form stable hydrogen-bonded dimers in non-polar media, complicating quantitative integration and chemical shift analysis.

Solvent Selection Strategy

The choice of solvent is the single most critical variable in this protocol. Unlike simple organic molecules, this analyte requires a solvent that disrupts intermolecular hydrogen bonding while accommodating the aromatic tail.

Primary Recommendation: DMSO-d₆ (Dimethyl Sulfoxide-d₆)
  • Why: DMSO is a strong H-bond acceptor. It effectively competes with the intermolecular H-bonds of the carboxylic acid dimers, breaking them into monomers. This results in sharper signals and improved solubility.

  • Benefit: The carboxylic acid proton (

    
    ) is usually visible as a broad but distinct singlet around 12–14 ppm, allowing for direct confirmation of the acid group.
    
  • Trade-off: High viscosity can broaden lines slightly; hygroscopic nature requires fresh ampoules.

Secondary Recommendation: Acetone-d₆
  • Why: Good alternative if sample recovery is required (easy to evaporate).

  • Risk: Solubility may be lower than in DMSO.[1][2] The

    
     proton is less likely to be well-resolved if any water is present.
    
Not Recommended: CDCl₃ (Chloroform-d)
  • Why: Poor solubility for the free acid form. Even if soluble, the acid will exist as a dimer, causing the

    
     signal to be extremely broad and chemically shifted.
    
Decision Matrix (Visualized)

SolventStrategy Start Start: Solvent Selection CheckSolubility Is sample recovery critical? Start->CheckSolubility NoRecovery No (Analytical Only) CheckSolubility->NoRecovery Standard YesRecovery Yes (Prep/Isolation) CheckSolubility->YesRecovery Required DMSO Select DMSO-d6 (Best Resolution) NoRecovery->DMSO Acetone Select Acetone-d6 (Easy Evaporation) YesRecovery->Acetone CDCl3 Avoid CDCl3 (Dimerization Risk) YesRecovery->CDCl3 Only if esterified

Figure 1: Decision matrix for solvent selection based on experimental goals.

Detailed Preparation Protocol

Materials Required
  • Analyte: 5–10 mg (for ¹H), 20–30 mg (for ¹³C).

  • Solvent: DMSO-d₆ (99.9% D) with 0.03% TMS (Tetramethylsilane) v/v.

  • Tubes: 5 mm high-precision NMR tubes (Wilmad 528-PP or equivalent).

  • Filtration: Cotton wool or 0.45 µm PTFE syringe filter (optional but recommended).

Step-by-Step Procedure
  • Weighing:

    • Weigh 5–10 mg of the solid acid into a clean 1.5 mL microcentrifuge tube or small vial.

    • Note: Do not weigh directly into the NMR tube to avoid static causing powder to stick to the upper walls.

  • Solvation:

    • Add 0.6 mL (600 µL) of DMSO-d₆.

    • Technique: Use a fresh ampoule to minimize water content. Water signals in DMSO appear at ~3.33 ppm and can obscure the ethyl linker signals.

  • Mixing:

    • Vortex gently for 30 seconds. If the solid persists, sonicate for 1–2 minutes. The solution must be perfectly clear.

    • Check: Hold the vial up to a light source. Any turbidity will degrade the shimming quality.

  • Transfer:

    • Pipette the solution into the 5 mm NMR tube.

    • Critical: Ensure the liquid column height is at least 4.5 cm to match the receiver coil length of standard probes.

  • Reference Check:

    • Ensure the TMS signal is present. If using non-TMS solvent, rely on the residual DMSO pentet at 2.50 ppm for calibration.

Acquisition Parameters (400 MHz Base)

Parameter¹H NMR (Proton)¹³C NMR (Carbon)Rationale
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)Standard 1D acquisition.
Relaxation Delay (D1) 1.0 – 2.0 sec2.0 – 3.0 secEnsure full relaxation of aromatic protons.
Scans (NS) 16 or 32512 – 1024¹³C requires higher NS due to low natural abundance.
Spectral Width (SW) 16 ppm (-2 to 14)240 ppm (-10 to 230)Capture broad COOH (~13 ppm) and Carbonyl (~165 ppm).
Temperature 298 K (25°C)298 K (25°C)Standard ambient.

Data Analysis & Expected Shifts

Structural Assignments (DMSO-d₆)
MoietyProton TypeMultiplicityApprox.[3][4] Shift (δ ppm)Integration
COOH Carboxylic AcidBroad Singlet12.5 – 13.5 1H
Thiazole Ring Proton (H-5)Singlet8.2 – 8.5 1H
Phenyl Aromatic (Ortho/Meta/Para)Multiplet7.1 – 7.4 5H
Linker

Triplet3.2 – 3.4 2H
Linker

Triplet2.9 – 3.1 2H

Note: The methylene protons (Linker) may appear as a multiplet depending on the resolution and magnetic field strength.

Signaling Pathway / Connectivity Diagram

Connectivity Phenyl Phenyl Ring (7.1-7.4 ppm) LinkerA CH2 (a) (2.9-3.1 ppm) Phenyl->LinkerA attached to LinkerB CH2 (b) (3.2-3.4 ppm) LinkerA->LinkerB vicinal coupling Thiazole Thiazole Ring (C2 substituted) LinkerB->Thiazole attached to C2 H5 H-5 Proton (8.2-8.5 ppm) Thiazole->H5 at C5 COOH COOH Group (12.5-13.5 ppm) Thiazole->COOH at C4

Figure 2: Logical connectivity and expected chemical shift correlation for spectral assignment.

Troubleshooting Common Issues

  • Missing COOH Peak:

    • Cause: Chemical exchange with water in the solvent.[5]

    • Solution: Dry the sample under vacuum and use a fresh, sealed ampoule of DMSO-d₆. Alternatively, run the experiment at a lower temperature (e.g., 280 K) to slow down the exchange.

  • Broad Aromatic Peaks:

    • Cause: Restricted rotation or aggregation.

    • Solution: Ensure the concentration is not too high (>50 mg/mL can cause stacking). Slight heating (310 K) can sharpen these peaks.

  • Water Peak Interference:

    • Observation: In DMSO-d₆, water appears at ~3.33 ppm.

    • Conflict: This overlaps with the linker methylene signals (~3.2–3.4 ppm).

    • Fix: If overlap occurs, switch to Acetone-d₆ (Water @ 2.8 ppm) or use a solvent suppression pulse sequence (e.g., zgpr or noesy1dpr).

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

  • Hesse, M., Meier, H., & Zeeh, B. (2005). Spectroscopic Methods in Organic Chemistry. Thieme. (General reference for Thiazole shifts).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocol grounding for carboxylic acid analysis).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(2-phenylethyl)-1,3-thiazole-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot common issues and significantly improve your reaction yields and product purity.

Overview of the Synthetic Pathway

The most reliable and widely adopted method for constructing the 2-(2-phenylethyl)-1,3-thiazole-4-carboxylic acid core is a two-step process based on the foundational Hantzsch thiazole synthesis.[1][2][3] This approach involves:

  • Step 1: Hantzsch Thiazole Synthesis. A cyclocondensation reaction between 3-phenylpropanethioamide and an ethyl α-haloacetoacetate (typically ethyl 2-chloro- or 2-bromo-3-oxobutanoate) to form the intermediate, ethyl 2-(2-phenylethyl)-1,3-thiazole-4-carboxylate.

  • Step 2: Saponification (Ester Hydrolysis). The hydrolysis of the ethyl ester intermediate under basic conditions, followed by acidic workup, to yield the final carboxylic acid product.

This guide is structured as a series of questions you might encounter during your own experiments, providing detailed answers and validated protocols.

G cluster_0 Step 1: Hantzsch Cyclization cluster_1 Step 2: Saponification A 3-Phenylpropanethioamide C Ethyl 2-(2-phenylethyl)-1,3-thiazole-4-carboxylate A->C B Ethyl 2-chloro-3-oxobutanoate B->C F 2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic acid C->F Hydrolysis D Base (e.g., NaOH, LiOH) D->F E Acidic Workup (e.g., HCl) E->F

Caption: Overall synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Hantzsch thiazole synthesis used in Step 1?

The Hantzsch synthesis is a classic condensation reaction. It begins with the sulfur atom of the thioamide acting as a nucleophile, attacking the α-carbon of the halo-ester and displacing the halide in an SN2 reaction.[2][4][5] This is followed by an intramolecular cyclization where the thioamide's nitrogen atom attacks the ketone carbonyl. A subsequent dehydration (loss of a water molecule) step results in the formation of the aromatic thiazole ring.[4][5] The aromaticity of the final product is a strong thermodynamic driving force for this reaction.[4]

Hantzsch_Mechanism Thioamide Thioamide (Sulfur attacks) Intermediate1 S-Alkylated Intermediate Thioamide->Intermediate1 SN2 Attack Haloester α-Halo-β-ketoester Haloester->Intermediate1 Intermediate2 Cyclized Hemiaminal Intermediate1->Intermediate2 Intramolecular Cyclization Product Thiazole Ester Intermediate2->Product Dehydration

Caption: Simplified Hantzsch reaction mechanism.

Q2: Why is it necessary to synthesize the ester intermediate first, instead of directly making the carboxylic acid?

The Hantzsch reaction requires an electrophilic carbonyl group (the ketone in the β-ketoester) for the final cyclization step. Using a starting material that already has a free carboxylic acid at that position would complicate the reaction. The carboxylic acid could interfere with the reaction conditions, potentially acting as a nucleophile itself or getting deprotonated, which would alter the reactivity and solubility of the molecule. Therefore, the ester group serves as a stable, protected form of the carboxylic acid that is compatible with the cyclization conditions. It can be easily deprotected in a clean, high-yielding final step.

Troubleshooting Guide: Common Experimental Issues

Problem: My yield for Step 1 (Hantzsch cyclization) is consistently low (<50%). What are the likely causes and how can I fix it?

Low yield in this step is a common issue that can almost always be traced back to one of three areas: reaction conditions, reagent quality, or side reactions.

Answer:

This is a multi-faceted problem. Let's break it down with a troubleshooting workflow.

Troubleshooting Start Low Yield in Step 1 Cond Are Reaction Conditions Optimal? Start->Cond Reag Are Reagents Pure? Cond->Reag Yes Sol_Temp Adjust Solvent & Temperature. (See Table 1) Cond->Sol_Temp No Side Are Side Reactions Occurring? Reag->Side Yes Purify Purify Starting Materials. (Recrystallize/Distill) Reag->Purify No Time Increase Reaction Time. (Monitor by TLC) Side->Time Yes Stoich Check Stoichiometry. (Use slight excess of thioamide) Side->Stoich No Success Yield Improved Sol_Temp->Success Time->Success Purify->Success Stoich->Success

Caption: Troubleshooting workflow for low yield.

1. Causality: Sub-optimal Reaction Conditions

The polarity of the solvent and the reaction temperature are critical. The solvent must be able to dissolve both the thioamide and the halo-ester to a sufficient degree. The temperature needs to be high enough to overcome the activation energy for both the initial SN2 reaction and the subsequent dehydration, but not so high that it promotes decomposition.[4]

  • Solution: Ethanol is often the solvent of choice as it provides a good balance of polarity and a convenient reflux temperature (~78 °C). If solubility is an issue, consider a co-solvent system or alternative solvents as outlined in the table below. The reaction is typically run for 2-4 hours at reflux.[2] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.

Parameter Recommendation Rationale
Solvent Absolute EthanolGood solubility for both reactants; convenient reflux temp.
1-ButanolHigher boiling point (~118 °C) can increase reaction rate.
AcetonitrileAprotic polar solvent, can sometimes reduce side reactions.
Temperature Reflux (78-85 °C for Ethanol)Provides sufficient energy for cyclization and dehydration.
Time 2 - 6 hoursReaction should be monitored by TLC until starting material is consumed.

Table 1: Recommended Reaction Conditions for Step 1.

2. Causality: Poor Reagent Quality

The Hantzsch reaction is sensitive to the purity of its starting materials.

  • 3-Phenylpropanethioamide: If this was synthesized from 3-phenylpropionitrile and H₂S, ensure all starting nitrile has been consumed. Residual nitrile will not participate in the reaction.

  • Ethyl 2-chloro-3-oxobutanoate: This reagent can degrade upon storage, especially if exposed to moisture. It is a lachrymator, indicating its reactivity.[6] Hydrolysis can lead to the corresponding acid, which will not react correctly.

  • Solution:

    • Confirm the purity of your thioamide via melting point or NMR spectroscopy. Recrystallize if necessary.

    • Use freshly opened or recently purchased ethyl 2-chloro-3-oxobutanoate. If in doubt, purification by vacuum distillation is recommended.

3. Causality: Competing Side Reactions

The primary side reaction is the self-condensation of the thioamide or decomposition. Using a slight excess of the thioamide can sometimes be beneficial, but a large excess can complicate purification.[4]

  • Solution:

    • Ensure a 1:1 or 1:1.1 molar ratio of the α-halo-β-ketoester to the thioamide.[2]

    • Add the halo-ester dropwise to the heated solution of the thioamide to maintain a low instantaneous concentration of the more reactive species, minimizing self-reaction.

Problem: The hydrolysis of the ester (Step 2) is either incomplete or gives a low yield of impure product.

Answer:

Ester saponification seems straightforward, but the stability of the thiazole ring and the precipitation of the product are key variables to control.

1. Causality: Incomplete Hydrolysis

The ester on the thiazole ring can be sterically hindered, and the electron-rich nature of the ring can make the carbonyl carbon less electrophilic, slowing down the rate of hydrolysis compared to simpler alkyl esters.

  • Solution: Use a stronger base or more forcing conditions. Lithium hydroxide (LiOH) is often more effective than NaOH or KOH because the smaller lithium cation coordinates more strongly to the carbonyl oxygen, enhancing its electrophilicity. Using a co-solvent like tetrahydrofuran (THF) or methanol with water can improve the solubility of the ester, leading to a more homogeneous reaction mixture and faster hydrolysis.

Parameter Condition A (Standard) Condition B (Forced) Rationale
Base NaOH or KOH (2-3 eq.)LiOH (2-3 eq.)LiOH is often more effective for hindered esters.
Solvent H₂O / Methanol (1:1)H₂O / THF (1:1)THF is excellent at solubilizing organic esters.
Temperature 50-60 °CReflux (~66 °C for THF/H₂O)Higher temperature increases the reaction rate.
Time 4 - 8 hours2 - 4 hoursMonitor by TLC until the starting ester spot disappears.

Table 2: Recommended Hydrolysis Conditions for Step 2.

2. Causality: Product Precipitation and Purification

The final product, 2-(2-phenylethyl)-1,3-thiazole-4-carboxylic acid, is often a crystalline solid. The key to high purity is controlling its precipitation during the acidic workup.

  • Solution: After confirming the hydrolysis is complete (via TLC), cool the reaction mixture in an ice bath. Slowly add aqueous HCl (e.g., 1M or 2M) dropwise while vigorously stirring. Monitor the pH. The product will precipitate as the carboxylate anion is protonated to the neutral carboxylic acid. The optimal pH for minimum solubility is typically between 2 and 4.[7] Adding the acid too quickly can trap impurities.

    • Pro-Tip: For the highest purity, aim for a final pH of ~3. Allow the slurry to stir in the cold for at least 30 minutes to an hour to maximize crystallization before filtering. Wash the collected solid with cold water to remove any inorganic salts. If the purity is still insufficient, recrystallization from an ethanol/water mixture is highly effective.

Validated Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(2-phenylethyl)-1,3-thiazole-4-carboxylate

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-phenylpropanethioamide (10.0 g, 60.5 mmol) and absolute ethanol (100 mL).

  • Begin stirring and heat the mixture to a gentle reflux using a heating mantle until the thioamide is fully dissolved.

  • To the refluxing solution, add ethyl 2-chloro-3-oxobutanoate (10.0 g, 60.7 mmol, 1.0 eq) dropwise over 15 minutes.

  • Maintain the reaction at reflux for 3 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate), checking for the disappearance of the starting materials.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the solvent volume to approximately 20 mL using a rotary evaporator.

  • Pour the concentrated mixture into 200 mL of cold water and stir. An oily product should separate.

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester, which can be used in the next step without further purification or purified by column chromatography if desired.

Protocol 2: Synthesis of 2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic acid

  • In a 250 mL round-bottom flask, dissolve the crude ethyl ester from the previous step in a mixture of THF (50 mL) and water (50 mL).

  • Add lithium hydroxide monohydrate (LiOH·H₂O) (5.0 g, 119 mmol, ~2.0 eq) to the solution.

  • Heat the mixture to 60 °C and stir for 4 hours. Monitor the saponification by TLC until the starting ester is no longer visible.

  • Cool the reaction vessel in an ice-water bath.

  • With vigorous stirring, slowly add 2M hydrochloric acid (HCl) dropwise until the pH of the solution is approximately 3. A white precipitate will form.

  • Continue stirring the slurry in the ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold deionized water (3 x 50 mL).

  • Dry the product in a vacuum oven at 50 °C to a constant weight to yield the final product.

References

  • Organic Chemistry Portal. Thiazole synthesis . [Link]

  • Chem Help ASAP. Hantzsch thiazole synthesis - laboratory experiment . [Link]

  • Lee, A. S.-Y., Chung, C.-H., Chang, Y.-T., & Chen, P.-L. (2012). L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation . Journal of Applied Science and Engineering, 15(3), 285-290. [Link]

  • ResearchGate. (PDF) One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity . [Link]

  • Pakistan Journal of Pharmaceutical Sciences. Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential . [Link]

  • Chem Help ASAP. Hantzsch Thiazole Synthesis . [Link]

  • YouTube. synthesis of thiazoles . [Link]

  • Google Patents. US3274207A - Processes for preparing thiazole carboxylic acids.
  • MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst . [Link]

  • ResearchGate. A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates . [Link]

  • Google Patents. CN105348216A - Synthetic method for 2-acetyl thiazole.
  • Google Patents. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
  • ChemSynthesis. ethyl 2-phenyl-1,3-thiazole-4-carboxylate . [Link]

  • ChemSynthesis. ethyl 2-(2-hydroxy-2-phenylethyl)-1,3-oxazole-4-carboxylate . [Link]

  • PubMed. Synthesis of L-2-oxothiazolidine-4-carboxylic acid . [Link]

  • Taylor & Francis Online. Review of the synthesis and biological activity of thiazoles . [Link]

  • MDPI. 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester . [Link]

  • ResearchGate. The synthesis of new ethyl esters of the 2-(R-phenyl)-4-oxo-thiazolidin-3-yl propionic acid . [Link]

  • Royal Society of Chemistry. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol . [Link]

  • Google Patents.

Sources

Technical Support Center: Solubilization Strategies for 2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-THZ-004 Compound: 2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic acid Chemical Class: Thiazole / Carboxylic Acid / Lipophilic Fragment Primary Solvent: Dimethyl Sulfoxide (DMSO)[1]

Executive Summary: The Solubility Paradox

You are likely encountering solubility issues with 2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic acid due to a conflict between its structural motifs.[1] While DMSO is generally a universal solvent, this molecule presents a specific challenge:

  • High Lattice Energy: The carboxylic acid moiety (

    
    ) forms strong, cyclic hydrogen-bonded dimers in the solid state and in aprotic solvents like DMSO.[1] This dimerization effectively doubles the molecular weight and hides the polar groups, making the crystal lattice difficult to break [1].
    
  • Hydrophobic Tail: The 2-phenylethyl group adds significant lipophilicity.[1] If your DMSO contains even trace amounts of water (hygroscopic absorption), the "antisolvent effect" kicks in immediately, causing the hydrophobic tail to drive precipitation [2].

The Solution: You must disrupt the acid dimer and control water content.[1] The most effective strategy is often the "Base Shift" method or controlled thermal induction.[1]

Diagnostic Workflow: Identify Your Failure Mode

Before attempting a fix, determine if your issue is thermodynamic (saturation) or kinetic (rate of dissolution).

Solubility_Workflow Start Visual Inspection of DMSO Solution Cloudy Cloudy / Suspension Start->Cloudy Immediate Clear_Precip Clear then Precipitates (Over time) Start->Clear_Precip After min/hours Gel Viscous Gel / Slurry Start->Gel High Conc. WaterCheck Check DMSO Water Content (Is it fresh?) Cloudy->WaterCheck Dimer Acid Dimerization Occurred Clear_Precip->Dimer SaltForm Lattice Energy Too High Gel->SaltForm DryDMSO Use Fresh Anhydrous DMSO (<0.1% H2O) WaterCheck->DryDMSO Old DMSO Sonicate Sonicate at 40°C (Kinetic Fix) WaterCheck->Sonicate Fresh DMSO BaseAdd Add 1-2 eq. Organic Base (DIPEA or TEA) Dimer->BaseAdd Disrupt H-Bonds SaltForm->BaseAdd Form In-Situ Salt

Figure 1: Decision tree for diagnosing solubility failure modes based on visual cues.

The Chemistry of Solubilization (Mechanistic Insight)

To successfully dissolve this compound, you must understand the molecular interactions at play.

The Acid Dimer Barrier

In non-polar or aprotic polar solvents (like DMSO), carboxylic acids exist in equilibrium between monomers and cyclic dimers. The dimer is stable and mimics a non-polar hydrocarbon, which can lead to poor solubility if the lattice energy is high.

  • Mechanism: Two molecules of your compound face each other, forming two hydrogen bonds between the carbonyl oxygen of one and the hydroxyl hydrogen of the other.

  • Impact: This "pseudo-polymerization" resists solvation by DMSO molecules [3].[1]

The Water Antisolvent Effect

DMSO is highly hygroscopic.[1][2] At 60% relative humidity, DMSO can absorb significant water within hours.[1]

  • The Trap: The phenylethyl tail of your molecule is hydrophobic.[1] As water concentration in DMSO rises (even to 1-2%), the solvent environment becomes too polar for the phenylethyl group, forcing the molecules to aggregate and crash out [2].

Validated Solubilization Protocols

Choose the protocol that matches your downstream application.[1]

Protocol A: The "Base Shift" (Recommended for High Concentration)

Best for: Creating high-concentration stock solutions (10mM - 100mM) where biological pH tolerance allows.

Principle: Converting the carboxylic acid (


) to its carboxylate anion (

) creates a charged species that is highly soluble in DMSO and prevents dimerization.[1]
  • Weighing: Weigh the target amount of 2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic acid into a glass vial.

  • Solvent Prep: Calculate the required volume of Anhydrous DMSO (Grade:

    
    , Water 
    
    
    
    ).[1]
  • Base Addition: Add 1.1 equivalents of a non-nucleophilic organic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) directly to the solid before adding DMSO.[1]

    • Why? This ensures immediate deprotonation upon solvent contact.[1]

  • Dissolution: Add the DMSO. Vortex for 30 seconds.[1] The solution should clarify instantly.

  • Storage: Store in aliquots at -20°C. The salt form is stable.

Protocol B: The Thermal-Kinetic Method

Best for: Assays sensitive to bases/pH changes.

  • Solvent: Use fresh anhydrous DMSO.[1] Do not use a bottle that has been open for weeks.

  • Mixing: Add DMSO to the solid.

  • Sonication: Sonicate in a water bath at 40°C - 45°C for 10-15 minutes.

    • Note: The heat provides the energy to break the crystal lattice and acid dimers.

  • Observation: If the solution is clear while warm but precipitates upon cooling to RT, you have exceeded the thermodynamic solubility limit.[1] You must dilute the sample or switch to Protocol A.

Solubility Data & Thresholds

Estimated solubility profiles based on thiazole-4-carboxylic acid chemotypes.

Solvent ConditionEst. Max SolubilityStabilityRisk Factor
Pure DMSO (Anhydrous) 10 - 30 mMModerateDimerization over time
DMSO + 1% Water < 5 mMLowPrecipitation (Hydrophobic effect)
DMSO + 1.1 eq DIPEA > 100 mMHighpH shift in downstream assay
Ethanol < 10 mMLowPoor solvation of thiazole core

Frequently Asked Questions (FAQs)

Q: I diluted my DMSO stock into aqueous buffer (PBS) and it precipitated immediately. Why? A: This is the "Crash-Out" effect.[1] Your compound has a hydrophobic phenylethyl tail.[1] When you dilute DMSO into water, the solvent power drops rapidly.

  • Fix: Ensure your final DMSO concentration in the assay is <1% (if possible). More importantly, dilute slowly with vortexing, or use a carrier protein (like BSA) in the buffer to sequester the hydrophobic tail.

Q: Can I use heating to dissolve the compound? A: Yes, thiazole-4-carboxylic acids are generally thermally stable up to ~100°C. However, prolonged heating (>60°C) of carboxylic acids in DMSO can sometimes lead to minor decarboxylation or oxidation byproducts.[1] Stick to 40-50°C for short bursts (15 mins).

Q: My DMSO stock froze in the fridge, and now there are crystals that won't dissolve. What do I do? A: DMSO freezes at 19°C. The freezing process often excludes the solute, forming local high-concentration zones that crystallize into stable polymorphs.[1]

  • Fix: Heat the vial to 37°C and vortex vigorously. If it fails, add a 5% volume of pure ethanol or 1 eq. of base to help re-dissolve.

Q: Is the compound light sensitive? A: Thiazoles can be sensitive to UV light over long periods.[1] While not critically unstable, it is "Good Laboratory Practice" (GLP) to wrap the vial in foil or store it in amber glass to prevent photo-oxidation of the sulfur or the phenylethyl linker.

References

  • Dimerization of Carboxylic Acids: Chocholoušová, J., Vacek, J., & Hobza, P. (2003). Acetic acid dimer in the gas phase and in aqueous solution: Molecular dynamics and quantum chemical study. Journal of Physical Chemistry A. (General mechanism citation).

  • DMSO Hygroscopicity & Solubility: Ziath Ltd. (2006).[1] The Effects of Water on DMSO and Effective Hydration Measurement. Ziath Technical Notes.

  • Thiazole Properties: PubChem. (n.d.). 2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic acid (Compound Summary). National Library of Medicine.[1]

  • Solubility Troubleshooting: Balakin, K. V., et al. (2006).[1] Comprehensive computational assessment of ADME properties using mapping techniques. Current Medicinal Chemistry. (Context on lipophilic carboxylic acids).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic acid before handling.

Sources

Stability testing of 2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic acid solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic Acid

Current Status: Operational Ticket ID: T-7113-STAB Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are working with 2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic acid (CAS: 7113-10-2). This molecule possesses three distinct functional domains that dictate its stability profile:

  • Thiazole Core: A basic heterocyclic ring (pKa ~2.5 for the conjugate acid of the nitrogen).

  • Carboxylic Acid (C4 position): An acidic moiety (pKa ~3.5–4.0) susceptible to decarboxylation under thermal or acidic stress.

  • Phenylethyl Chain: A hydrophobic tail introducing benzylic oxidation risks.

This guide addresses the three most common support tickets we receive regarding this compound: Solubility Crashes , Unexpected Peak Loss (Decarboxylation) , and HPLC Tailing .

Module 1: Solubility & Solution Preparation

User Issue: "I prepared a 10 mM stock solution in DMSO, but when I diluted it into my aqueous assay buffer (pH 7.4), it eventually precipitated. Why?"

Root Cause Analysis: While the compound dissolves well in DMSO, its aqueous solubility is strictly pH-dependent.

  • At pH > 5.0: The carboxylic acid deprotonates (

    
    ), significantly increasing solubility due to charge repulsion.
    
  • At pH < 3.0: The thiazole nitrogen protonates (

    
    ), also aiding solubility.
    
  • The Danger Zone (pH 3.0 – 4.5): This range often overlaps with the compound's isoelectric point or neutral state, where the free acid form dominates. If your assay buffer has low buffering capacity, the acidic proton from the compound can locally drop the pH, driving the equilibrium toward the insoluble neutral form.

Troubleshooting Protocol:

  • Check Buffer Strength: Ensure your assay buffer is at least 50 mM (Phosphate or HEPES) to resist pH shifts upon addition of the acidic stock.

  • Order of Addition: Always add the concentrated stock slowly to the vortexing buffer, not the other way around, to prevent local regions of supersaturation.

  • Visual Confirmation: Use the workflow below to validate your preparation.

SolubilityWorkflow Start Start: Solid Powder DMSO Dissolve in DMSO (Stock 10-50mM) Start->DMSO Check Visual Check: Clear? DMSO->Check Dilute Dilute into Buffer (Slow addition) Check->Dilute Yes pH_Check Check Final pH Dilute->pH_Check Precip Precipitation Observed? pH_Check->Precip Adjust Adjust pH > 6.0 (using NaOH) Precip->Adjust Yes Ready Ready for Assay Precip->Ready No Adjust->Ready

Figure 1: Decision tree for ensuring solubility in aqueous media. Note the critical pH adjustment step.

Module 2: Chemical Stability (Degradation)

User Issue: "My LC-MS shows a new peak with a mass of [M-44]. Is my compound degrading?"

Root Cause Analysis: Yes. The loss of 44 Da corresponds to Decarboxylation (


 loss).
Thiazole-4-carboxylic acids are prone to thermal decarboxylation. The electron-withdrawing nature of the thiazole ring (similar to pyridine) facilitates the stabilization of the intermediate carbanion/ylide after 

leaves. This is accelerated by:
  • High Temperatures: Storage > 40°C.

  • Acidic Environments: Protonation of the ring nitrogen pulls electron density, lowering the activation energy for the carboxylate to leave.

Mechanism of Action: The degradation pathway converts the parent 4-carboxylic acid into the corresponding 2-(2-phenylethyl)thiazole.

Decarboxylation Parent Parent Compound (MW: 233.29) Stress Stress Factors: Heat (>40°C) Acidic pH (<3) Parent->Stress Intermediate Transition State (Protonated Ring) Stress->Intermediate Product Degradant: 2-(2-Phenylethyl)thiazole (MW: 189.28) + CO2 Intermediate->Product - CO2 (Decarboxylation)

Figure 2: Thermal and acid-catalyzed decarboxylation pathway common to thiazole-4-carboxylic acids.

Prevention Strategy:

  • Storage: Store solid at -20°C. Store DMSO stocks at -80°C if possible, or -20°C for short term.

  • Avoid Acidic Workups: Do not use strong acids (HCl/TFA) during purification or extraction unless temperature is strictly controlled (< 4°C).

  • Lyophilization: If lyophilizing from HPLC fractions containing TFA, neutralize immediately or keep strictly frozen.

Module 3: Analytical Troubleshooting (HPLC)

User Issue: "The peak for this compound tails significantly on my C18 column, making integration difficult."

Root Cause Analysis: This is a classic "Silanol Interaction."[1] The thiazole nitrogen is basic. Residual silanol groups (


) on the silica surface of C18 columns are acidic.
  • The Interaction: The basic nitrogen binds ionically to the deprotonated silanols, causing the analyte to "drag" through the column.

  • The Complication: The carboxylic acid moiety creates a secondary equilibrium, widening the peak further if the pH is near the pKa.

Optimization Table:

ParameterRecommendationRationale
Column Choice End-capped C18 or Polar-Embedded "End-capping" chemically blocks residual silanols, preventing the ionic drag.
Mobile Phase pH Low pH (2.0 - 2.5) At pH 2, silanols are protonated (neutral), reducing interaction with the thiazole nitrogen.
Buffer Additive Formic Acid (0.1%) or TFA (0.05%) TFA acts as an ion-pairing agent, masking the positive charge on the thiazole nitrogen.
Temperature 40°C Slightly elevated temperature improves mass transfer and sharpens peaks (ensure run time is short to avoid decarboxylation).

Module 4: Regulatory & Stability Testing (ICH Guidelines)

For researchers moving toward IND enabling studies, stability testing must align with ICH Q1A (R2) guidelines.

Required Stress Tests (Forced Degradation): To validate your analytical method, you must prove it can detect the degradants described in Module 2.

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 4 hours. (Expect Decarboxylation).

  • Base Hydrolysis: 0.1 N NaOH, 60°C, 4 hours. (Check for amide hydrolysis if derivatives are used; usually stable).

  • Oxidation: 3%

    
    , Room Temp, 2 hours. (Monitor for S-oxide formation on thiazole or benzylic oxidation).
    
  • Photostability: Expose to 1.2 million lux hours (ICH Q1B). Thiazoles absorb UV; protect samples in amber glass.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4] International Council for Harmonisation.[3]

  • Metzger, J. V. (1979). Thiazole and Its Derivatives.[5][6][7] The Chemistry of Heterocyclic Compounds, Wiley-Interscience. (Foundational text on Thiazole reactivity and decarboxylation mechanisms).

  • Dolan, J. W. (2002). Peak Tailing and Resolution.[1] LCGC North America. (Authoritative source on silanol interactions in HPLC).

  • Organic Chemistry Portal. (n.d.). Decarboxylation Mechanisms.[8][9] (General mechanism validation for heterocyclic carboxylic acids).

Sources

Technical Support Center: Purification of 2-Phenylethyl Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-phenylethyl substituted thiazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable compounds. The unique structure of these molecules, combining a polar, basic thiazole core with a nonpolar phenylethyl substituent, presents specific purification hurdles that require nuanced solutions. This document provides troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 2-phenylethyl substituted thiazoles?

A1: Impurities are typically derived from the starting materials or side reactions of your chosen synthetic route. For the widely used Hantzsch thiazole synthesis, which condenses an α-haloketone with a thioamide, common impurities include unreacted thioamides and α-haloketones.[1][2] Specifically for a 2-phenylethyl substituted thiazole, you might encounter:

  • Unreacted Starting Materials: Such as 4-phenyl-2-butanone derivatives (if used to form the thiazole ring) or a relevant thioamide.

  • Side-Reaction Products: The Hantzsch synthesis can sometimes yield isomeric impurities, like 2-imino-2,3-dihydrothiazoles, especially under acidic conditions.[2][3]

  • Solvent-Related Impurities: High-boiling point solvents like DMF or DMSO can be difficult to remove and may persist in your crude product.[4]

Q2: My 2-phenylethyl thiazole derivative is streaking badly on silica gel TLC plates. What is causing this and how can I fix it?

A2: Streaking is a very common issue when purifying nitrogen-containing heterocyles like thiazoles on standard silica gel.[4] The root cause is the interaction between the basic nitrogen atom in the thiazole ring and the acidic silanol groups (Si-OH) on the surface of the silica. This strong interaction leads to poor peak shape and streaking.

To mitigate this, you can:

  • Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a base like triethylamine (Et₃N) or a solution of ammonia in methanol into your mobile phase.[4] This neutralizes the acidic sites on the silica, allowing your compound to elute more cleanly.

  • Switch the Stationary Phase: Consider using a different stationary phase that is less acidic. Neutral or basic alumina can be effective alternatives.[4][5] For highly polar compounds, reversed-phase chromatography on a C18 column is often a superior choice.[4][6]

Q3: My compound is not UV-active, making it impossible to see on TLC or monitor by HPLC with a UV detector. What are my options?

A3: While many thiazoles are UV-active, substitutions can sometimes diminish the response. If you cannot visualize your compound with UV light, several alternative methods are available:

  • TLC Staining: Use a general chemical stain to visualize the spots on your TLC plate. Potassium permanganate (KMnO₄) stain is excellent for compounds that can be oxidized. Iodine vapor is another simple and effective general stain.[4]

  • Alternative HPLC Detection: If using HPLC, switch to a more universal detector. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can detect any non-volatile analyte. For preparative HPLC, mass-triggered purification, where fractions are collected based on the mass-to-charge ratio (m/z) of your target compound, is a powerful technique.[6]

Troubleshooting Purification Workflows

The first step in any purification strategy is to diagnose the problem. The following workflow provides a decision-making framework for purifying your 2-phenylethyl substituted thiazole.

Purification_Workflow start Crude Product Analysis (TLC, LCMS, NMR) is_solid Is the crude product a solid? start->is_solid is_major_product Is the desired product >80% pure? is_solid->is_major_product Yes column Perform Column Chromatography is_solid->column No (Oily) recrystallize Attempt Recrystallization is_major_product->recrystallize Yes is_major_product->column No check_purity Check Purity (TLC, LCMS, mp) recrystallize->check_purity column->check_purity acid_base Consider Acid-Base Extraction acid_base->column Re-purify check_purity->acid_base Impurity persists success Pure Product check_purity->success Purity OK

Caption: Decision workflow for selecting a purification strategy.

Guide 1: Flash Column Chromatography

Flash chromatography is often the go-to method for purifying reaction mixtures.[7][8] However, the dual polarity of 2-phenylethyl thiazoles can lead to challenges.

Problem: Poor separation between the product and a non-polar impurity.

  • Cause: The chosen solvent system (eluent) is too polar, causing both your product and the impurity to move too quickly up the column. The phenylethyl tail of your molecule contributes significant non-polar character.

  • Solution: Decrease the polarity of the eluent. Systematically test solvent systems using TLC, aiming for an Rf value of ~0.3 for your product. A common starting point is a mixture of hexane and ethyl acetate. Gradually decrease the percentage of ethyl acetate to improve separation from non-polar spots.[5]

Problem: The product is eluting as a broad streak instead of a tight band.

  • Cause: As discussed in the FAQs, this is likely due to strong interactions with the acidic silica gel.[4]

  • Solution Protocol:

    • Prepare your eluent (e.g., 70:30 Hexane:Ethyl Acetate).

    • Add 0.5% triethylamine (Et₃N) to the eluent mixture.

    • Equilibrate your silica gel column with this modified eluent for at least 3-5 column volumes before loading your sample.

    • Dissolve your crude product in a minimal amount of dichloromethane or the eluent, adsorb it onto a small amount of silica gel ("dry loading"), and apply it to the top of the column. This often provides better resolution than loading the sample in a liquid form.

Data Summary: Recommended Solvent Systems for Thiazoles

Stationary PhaseCommon Eluent SystemModifier (if needed)Target Compound Polarity
Silica GelHexane / Ethyl Acetate0.1-1% Triethylamine (for bases)Low to Medium
Silica GelDichloromethane / Methanol0.1-1% Triethylamine (for bases)Medium to High
Reversed-Phase C18Water / Acetonitrile or Methanol0.1% Formic Acid or TFAPolar / Water-Soluble
Alumina (Neutral)Hexane / Ethyl AcetateNoneLow to Medium (Basic)

This table provides general starting points. Always optimize the solvent system for your specific compound using TLC.[4][9]

Guide 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds that are already relatively pure (>80%).[10] The key is finding a suitable solvent or solvent system.

Problem: The compound "oils out" instead of forming crystals.

  • Cause: The solution is too supersaturated, or the compound's melting point is lower than the boiling point of the solvent. Impurities can also inhibit crystal lattice formation.[1][5]

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of additional hot solvent until the solution is clear again.

    • Allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm bath that cools gradually can promote crystal growth over oiling out.

    • If it still oils out, try a different solvent or a binary solvent system.

Protocol: Binary Solvent Recrystallization This method is ideal for compounds like 2-phenylethyl thiazoles which have mixed polarity characteristics.

  • Select a "good" solvent in which your compound is highly soluble (e.g., Dichloromethane, Acetone, or Ethanol).

  • Select a "poor" solvent in which your compound is sparingly soluble (e.g., Hexane, Heptane, or Water).[1]

  • Dissolve the crude solid in the minimum required amount of the hot "good" solvent.

  • While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity).

  • Add a few more drops of the hot "good" solvent to just redissolve the cloudiness.

  • Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature, then in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the ice-cold "poor" solvent.[1]

Guide 3: Acid-Base Extraction

This technique leverages the basicity of the thiazole nitrogen to separate it from neutral or acidic impurities.[10][11][12] It is an excellent first-pass purification step before chromatography or recrystallization.

AcidBase_Extraction start Dissolve Crude Mixture in Organic Solvent (e.g., Ethyl Acetate) add_acid Extract with Aqueous Acid (e.g., 1M HCl) start->add_acid separate_layers Separate Layers add_acid->separate_layers organic_layer Organic Layer: Neutral & Acidic Impurities separate_layers->organic_layer Top/Bottom aqueous_layer Aqueous Layer: Protonated Thiazole Salt (R-Thiazole-H⁺ Cl⁻) separate_layers->aqueous_layer Bottom/Top basify Basify Aqueous Layer (e.g., 1M NaOH) to pH > 9 aqueous_layer->basify extract_back Extract with Fresh Organic Solvent basify->extract_back final_product Organic Layer: Purified 2-Phenylethyl Thiazole extract_back->final_product

Caption: Workflow for purification via acid-base extraction.

Problem: An emulsion forms during the extraction, preventing layer separation.

  • Cause: Vigorous shaking or the presence of surfactant-like impurities can lead to the formation of a stable emulsion between the organic and aqueous layers.[4][13]

  • Solution:

    • Patience: Allow the separatory funnel to stand for an extended period.

    • Gentle Swirling: Gently swirl the funnel instead of shaking it vigorously.

    • "Salting Out": Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and polarity of the aqueous layer, which can help break the emulsion.[4]

    • Filtration: Pass the emulsified layer through a pad of Celite or glass wool.[4]

References

  • Technical Support Center: Purification of 4-(Methoxymethyl)thiazole. Benchchem.
  • Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
  • An Efficient RP-HPLC Method for UV/Mass Triggered Purification of Bis-thiazol-2-amine Derivatives. AIP Publishing. Available at: [Link]

  • Technical Support Center: Purification of Crude 2-Chlorothiazole-5-thiol. Benchchem.
  • Optimization of Hantzsch thiazole synthesis reaction conditions. Benchchem.
  • Syntheses and structures of spontaneously resolved (2S)-2-phenyl-3-(thiazol-2-yl)-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one and racemic 2-(furan-2-yl). PMC. Available at: [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Available at: [Link]

  • Technical Support Center: Optimizing 1,2,4-Thiadiazole Formation. Benchchem.
  • Separation of Thiazole on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Acid-Base Extraction.
  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis. Available at: [Link]

  • Hantzsch Thiazole Synthesis. Chem Help Asap. Available at: [Link]

  • Technical Support Center: Synthesis of Substituted 2-Phenylthiazoles. Benchchem.
  • Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Singlet Oxygen Photooxidation of Peptidic Oxazoles and Thiazoles. ACS Publications. Available at: [Link]

  • Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 2-Hydrazinyl Derivatives. Benchchem.
  • One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. ResearchGate. Available at: [Link]

  • Acid base extraction. YouTube. Available at: [Link]

  • One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry. Available at: [Link]

  • Determining Lipophilicity of Novel Thiazole Derivatives: An In-depth Technical Guide. Benchchem.
  • Synthesis of Nitrostyrylthiazolidine-2,4-dione Derivatives Displaying Antileishmanial Potential. MDPI. Available at: [Link]

  • Purine and Related Compound Purification Strategies. Teledyne Labs. Available at: [Link]

  • A Review Article on Flash Chromatography. Asian Journal of Research in Chemistry. Available at: [Link]

  • Processes for preparing thiazole carboxylic acids. Google Patents.
  • Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Semantic Scholar. Available at: [Link]

  • Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. Available at: [Link]

  • Experiment 3: Acid/base Extraction and Separation of Acidic and Neutral Substances. UrbanPro. Available at: [Link]

  • Extraction of Acids and Bases from Aqueous Phase to a Pseudoprotic Ionic Liquid. MDPI. Available at: [Link]

Sources

Technical Support Guide: Purification of Synthesized Thiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scope

This guide addresses the purification challenges inherent to thiazole synthesis, specifically focusing on the Hantzsch Thiazole Synthesis and subsequent workups. Thiazoles are weakly basic, aromatic heterocycles often plagued by persistent


-haloketone impurities, polymerization byproducts, and "streaking" during chromatography.

This document is not a generic textbook summary. It is a troubleshooting system designed to isolate, identify, and remove specific impurities using the physicochemical properties of the thiazole ring.

Module 1: Prevention & Reaction Optimization

The Issue: Purity problems often stem from stoichiometry imbalances in the Hantzsch reaction. Unreacted


-haloketones are lachrymators (tear-gas-like), toxic, and difficult to separate from the product due to similar solubilities.

The Fix: Force the consumption of the


-haloketone.
Optimization Protocol
  • Stoichiometry: Use a 1.1 to 1.2 equivalent excess of the thioamide/thiourea relative to the

    
    -haloketone. It is far easier to remove excess water-soluble thioamide than lipophilic haloketones [1].
    
  • Solvent Selection: Ethanol (EtOH) or Methanol (MeOH) are standard. If the reaction is sluggish, switch to DMF or 1,4-dioxane to increase thermal energy input, but be aware that high-boiling solvents complicate workup.

  • Scavenging (In-situ): If TLC shows residual haloketone after 4 hours, add a polymer-supported thiourea scavenger or a small portion of simple thiourea to consume the remaining electrophile before workup.

Workflow Visualization: Reaction Logic

HantzschOptimization Start Start: Hantzsch Reaction Check TLC Check (2-4 hrs) Start->Check Decision Haloketone Present? Check->Decision AddScavenger Add 0.1 eq Thiourea Continue Reflux 1h Decision->AddScavenger Yes Workup Proceed to Workup Decision->Workup No AddScavenger->Check

Figure 1: Decision matrix for ensuring complete consumption of toxic


-haloketone starting materials.

Module 2: The Acid-Base Extraction (The "Golden Standard")

The Issue: Column chromatography is expensive and time-consuming. Because thiazoles are basic, we can purify them using "chemical switching" without running a column.

Scientific Rationale: The thiazole nitrogen has a


 of approximately 2.5  (conjugate acid) [2].[1] It is a weak base.[2]
  • pH < 2: Thiazole is protonated (

    
    ) and water-soluble.
    
  • pH > 4: Thiazole is neutral (Free Base) and organic-soluble.

Protocol: The Chemical Switch

  • Dissolution: Dissolve the crude reaction residue in an organic solvent (DCM or Ethyl Acetate).

  • Acid Wash (The Trap): Extract the organic layer with 2M HCl (aq) .

    • Mechanism:[3][4][5][6] The thiazole moves into the aqueous layer. Neutral impurities (dimers, unreacted ketones) stay in the organic layer.

  • Separation: Discard the organic layer (properly disposed). Keep the aqueous acidic layer.

  • Wash: Wash the acidic aqueous layer once with fresh DCM to remove entrained impurities.

  • Basification (The Release): Slowly add 6M NaOH or solid

    
     to the aqueous layer until pH 
    
    
    
    9-10.
    • Observation: The solution will cloud up or oil out as the thiazole returns to its neutral, hydrophobic state.

  • Extraction: Extract the now-basic aqueous mixture with DCM (

    
    ).
    
  • Drying: Dry combined organics over

    
     and concentrate.
    
Workflow Visualization: Acid-Base Purification

AcidBaseExtraction Crude Crude Mixture (Organic Solvent) AcidStep Add 2M HCl (Extraction) Crude->AcidStep PhaseSplit Phase Separation AcidStep->PhaseSplit OrgWaste Organic Layer (Neutral Impurities) PhaseSplit->OrgWaste Discard AqLayer Aqueous Layer (Thiazole-H+ Salt) PhaseSplit->AqLayer Keep BaseStep Basify to pH 10 (NaOH/Na2CO3) AqLayer->BaseStep FinalExtract Extract with DCM Evaporate BaseStep->FinalExtract PureProduct Pure Thiazole (Free Base) FinalExtract->PureProduct

Figure 2: The "Chemical Switch" method utilizing the basicity of the thiazole nitrogen (


) to isolate the product from neutral organic impurities.

Module 3: Chromatographic Troubleshooting

The Issue: Thiazoles often "streak" or "tail" on silica gel TLC plates and columns. The Cause: Silica gel is slightly acidic (silanol groups).[7] The basic nitrogen of the thiazole interacts with these acidic sites, causing drag [3].

The Fix: Deactivate the silica.[7][8]

Protocol: The Triethylamine (TEA) Modifier[7][9][10]
ParameterStandard ConditionModified Condition (Thiazole Optimized)
Stationary Phase Silica Gel 60Silica Gel 60 (Pre-flushed with TEA)
Mobile Phase Hexane : EtOAcHexane : EtOAc : Triethylamine
Modifier Conc. None1% - 3% v/v
TLC RF Target 0.3 - 0.50.3 - 0.5 (Spots will be tighter)

Step-by-Step:

  • Pre-treatment: Before loading the sample, flush the column with mobile phase containing 1% Triethylamine (TEA). This neutralizes the acidic sites on the silica.[7]

  • Elution: Run the column with the TEA-doped solvent system.

  • Post-Column: The TEA is volatile and will be removed during rotary evaporation.

Frequently Asked Questions (Troubleshooting)

Q1: My product is an oil, but the literature says it should be a solid. What happened?

  • Diagnosis: This is commonly "oiling out" due to trace solvent retention or impurities lowering the melting point.

  • Solution:

    • Perform the Acid-Base Extraction (Module 2) to remove non-basic impurities.

    • Triturate the oil with cold pentane or diethyl ether. Scratch the flask glass to induce nucleation.

    • If it remains an oil, convert it to the HCl salt . Dissolve in ether and bubble HCl gas (or add HCl/dioxane). The hydrochloride salt is almost always a solid and can be recrystallized from ethanol [4].

Q2: The product has a sharp, acrid smell (tear-gas like).

  • Diagnosis: Residual

    
    -haloketone. This is dangerous.
    
  • Solution: Do not proceed to biological testing. Re-dissolve in ethanol, add 0.5 eq of thiourea, and reflux for 1 hour. Then perform the Acid-Base extraction. The thiourea will convert the haloketone into a highly polar aminothiazole byproduct that washes away in water.

Q3: I see a spot on TLC that doesn't move (


). 
  • Diagnosis: This is likely the hydrobromide salt of your thiazole (formed during the Hantzsch reaction) or polymerized material.

  • Solution: Treat your TLC sample with a drop of

    
     or 
    
    
    
    before spotting. If the spot moves, it was the salt. Ensure you fully neutralize your reaction mixture before workup.

References

  • Hantzsch Thiazole Synthesis Optimization: BenchChem. (2025).[9] Optimization of Hantzsch thiazole synthesis reaction conditions. Retrieved from

  • Thiazole Basicity & pKa: ChemicalBook. (2022). Synthesis and Properties of Thiazole. Retrieved from

  • Chromatography Tailing: University of Rochester, Dept. of Chemistry. Tips for Flash Column Chromatography: Deactivating Silica. Retrieved from

  • Salt Formation for Isolation: Chem Help Asap. (2020). Hantzsch Thiazole Synthesis - Laboratory Experiment. Retrieved from

Sources

Technical Support Center: Thiazole Carboxylic Acid Permeability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Poor Cell Permeability of Thiazole Carboxylic Acids Ticket ID: TC-PERM-001 Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Technical Support Center

You are likely here because you have a thiazole-containing lead compound with a carboxylic acid moiety. It shows excellent potency in enzymatic assays (


) but fails to translate into cellular activity (

).
The Core Issue: The "Thiazole-Acid" Paradox

Thiazoles are electron-deficient aromatic rings. When a carboxylic acid is attached directly to the thiazole, the ring acts as an electron-withdrawing group (EWG), stabilizing the carboxylate anion. This often lowers the


 of the acid (typically from ~4.5 to ~3.5), ensuring it is 

ionized at physiological pH (7.4).

The Result: A highly polar, anionic species that faces a massive desolvation penalty when attempting to cross the lipophilic cell membrane.

This guide provides three validated modules to troubleshoot and resolve this issue: Diagnostics , Prodrug Strategies , and Bioisosteric Replacement .

Module 1: Diagnostic & Assessment

Is it actually a permeability issue, or is it efflux?

Before modifying your molecule, you must confirm the failure mode. Low cellular potency can stem from poor entry (permeability) or active removal (efflux).

Troubleshooting Workflow

Q: My compound is inactive in cells. How do I pinpoint the cause?

A: Run a PAMPA (Parallel Artificial Membrane Permeability Assay) alongside a Caco-2 assay.

  • PAMPA measures passive diffusion only (no transporters).[1]

  • Caco-2 measures net transport (passive + active efflux).

Interpretation Logic:

  • Low PAMPA + Low Caco-2: The molecule is intrinsically impermeable (Polarity issue).

    
    Go to Module 2 or 3.
    
  • High PAMPA + Low Caco-2: The molecule enters but is pumped out (Efflux issue).

    
    Do not remove the acid; modify the lipophilic core to reduce P-gp affinity.
    
Visual: The Diagnostic Decision Tree

DiagnosticTree Start Issue: High Enzymatic Potency, Low Cellular Activity Step1 Run PAMPA-GIT (pH 7.4) Start->Step1 Result1 Is Pe > 1.0 x 10^-6 cm/s? Step1->Result1 BranchA Run Caco-2 (A-to-B vs B-to-A) Result1->BranchA Yes (Permeable) BranchB Intrinsic Permeability Failure Result1->BranchB No (Impermeable) Result2 Efflux Ratio > 2.0? BranchA->Result2 Sol3 Diagnosis: Polarity/Ionization Action: Prodrugs or Bioisosteres BranchB->Sol3 Sol1 Diagnosis: P-gp/BCRP Substrate Action: Modify Core Lipophilicity Result2->Sol1 Yes Sol2 Diagnosis: Unknown Mechanism (Metabolism/Binding) Result2->Sol2 No

Caption: Diagnostic workflow to distinguish between passive permeability barriers and active efflux liabilities.

Module 2: Chemical Modification (Prodrugs)

The "Trojan Horse" Strategy

If your carboxylic acid is essential for binding (e.g., forms a salt bridge with an arginine in the active site), you cannot replace it. You must mask it.

Common FAQ

Q: I tried a methyl ester, but it wasn't active in the cell. Why? A: Methyl/Ethyl esters are often too stable. Cellular esterases (like hCE1 or hCE2) may not hydrolyze simple thiazole esters fast enough to build up the active acid concentration.

Q: What is the recommended prodrug moiety for thiazole acids? A: Use Double Ester Prodrugs like POM (Pivaloyloxymethyl) or POC (Isopropyloxycarbonyloxymethyl).

  • Why? These contain a terminal ester that is sterically accessible and highly labile to esterases. Once the first ester is cleaved, the molecule spontaneously collapses to release the active drug, formaldehyde, and the acid.

Experimental Protocol: POM Ester Synthesis
  • Reactants: Thiazole carboxylic acid (1 eq), Chloromethyl pivalate (POM-Cl, 1.2 eq).

  • Base:

    
     or 
    
    
    
    (2 eq) in DMF.
  • Conditions: Stir at

    
     for 2-4 hours.
    
  • Validation:

    • Incubate prodrug in plasma (50%) and liver microsomes .

    • Success Criteria:

      
       min in microsomes (rapid release) but 
      
      
      
      min in buffer (chemical stability).
Visual: The POM Prodrug Mechanism

ProdrugMech Prodrug POM-Prodrug (Lipophilic, Neutral) CellMem Cell Membrane (Passive Diffusion) Prodrug->CellMem High Permeability Enzyme Esterase Cleavage (Intracellular) CellMem->Enzyme Entry Intermed Unstable Hemiacetal Intermediate Enzyme->Intermed Hydrolysis Active Active Drug (Anionic -COOH) Intermed->Active Spontaneous Collapse Byprod Byproducts: Pivalic Acid + HCHO Intermed->Byprod

Caption: Mechanism of Pivaloyloxymethyl (POM) prodrug activation. The double-ester design ensures rapid intracellular release.

Module 3: Bioisosteric Replacement

Replacing the Acid without Losing Potency

If a prodrug is not viable (e.g., toxicity concerns with formaldehyde release), replace the carboxylic acid with a group that mimics its planar/H-bonding nature but has better physicochemical properties.

Top Recommended Bioisosteres for Thiazoles
Bioisostere

LipophilicityPermeability ImpactNotes
Tetrazole ~4.5ModerateNeutral/Slight ImprovementThe "Classic." Similar acidity to -COOH but better metabolic stability. Can still be too polar [1].
1,2,4-Oxadiazol-5-one ~6-7HighHigh Less acidic, neutral at lower pH. Often improves oral bioavailability significantly [2].
Acyl Sulfonamide ~9-10Very High Very High (

). Adds bulk but dramatically shifts

to neutral range. Excellent for permeability [3].
Hydroxamic Acid ~8-9LowLowGood for metal binding, but often suffers from poor permeability and rapid glucuronidation.
Design Strategy: The "Acyl Sulfonamide" Switch

Q: My target requires a negative charge. Won't an acyl sulfonamide (


) be too neutral? 
A:  Not necessarily. While it is neutral at pH 7.4, it retains the H-bond acceptor geometry of the carboxylate. Furthermore, the increased lipophilicity (

) often compensates for the loss of ionic interaction by driving higher intracellular concentrations.

Module 4: Physicochemical Tuning (Intramolecular H-Bonds)

The "Chameleon" Effect

You can improve permeability without removing the acid by designing the molecule to form an Intramolecular Hydrogen Bond (IMHB) .

Concept: If the thiazole has a donor group (e.g., -NH, -OH) nearby, it can H-bond to the carboxylate carbonyl or the thiazole nitrogen. This "closes" the molecule, hiding the polar groups from the lipid membrane. Once inside the water-rich cytosol, the bond opens up for target binding.

Implementation:

  • Introduce an amino or hydroxyl group at the ortho position of the aryl ring attached to the thiazole.

  • Target: A "Closed" conformation in non-polar solvents (simulating membrane) and "Open" in water [4].

Detailed Protocol: PAMPA for Acidic Compounds

Standard PAMPA often fails for acids because the pH gradient isn't optimized.

Objective: Determine intrinsic permeability of the thiazole acid.

Materials:

  • Donor Plate: 96-well filter plate (0.45 µm PVDF).

  • Acceptor Plate: 96-well PTFE.

  • Lipid Solution: 1% Lecithin in Dodecane.

Step-by-Step:

  • Preparation: Dissolve compound to 10 mM in DMSO.

  • Donor Solution (The Critical Step): Dilute compound to 50 µM in Buffer pH 5.0 (not 7.4).

    • Why? At pH 5.0, a fraction of the thiazole acid (

      
      ) will be neutral, allowing you to measure if the neutral species is permeable. If you run at pH 7.4, it is 100% ionized and will show zero permeability, giving you no useful data.
      
  • Acceptor Solution: Buffer pH 7.4 (mimics blood/cytosol sink).

  • Membrane Coating: Add 5 µL Lipid Solution to the donor filter.[2][3]

  • Incubation: Sandwich plates and incubate for 16 hours at RT in a humidity chamber.

  • Analysis: Measure concentration in Donor and Acceptor via LC-MS/MS.

  • Calculation:

    
    
    

References

  • Ballatore, C. et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395.

  • Boström, J. et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830.

  • Lassalas, P. et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(7), 3183–3203.

  • Alex, A. et al. (2011). Intramolecular Hydrogen Bonding to Improve Membrane Permeability.[4][5] MedChemComm, 2, 669-674.

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

Sources

Validation & Comparative

Comparative Guide: Synthesis of Substituted Thiazole-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of synthesis methods for substituted thiazole-4-carboxylic acids, structured for application scientists and drug development professionals.

Executive Summary Thiazole-4-carboxylic acids are critical pharmacophores in medicinal chemistry, serving as precursors for antibiotics (e.g., cephalosporins), xanthine oxidase inhibitors (e.g., Febuxostat), and various antineoplastic agents. Their synthesis typically hinges on constructing the 1,3-thiazole core with a pre-installed carbon scaffold at the C4 position.

This guide evaluates three distinct methodologies ranging from classical condensation to bio-based semi-synthesis.

  • Method A (The Gold Standard): Hantzsch Condensation using Ethyl Bromopyruvate.

  • Method B (The Green/Bio-Source Route): Oxidative Dehydrogenation of L-Cysteine Derivatives.

  • Method C (Industrial Route): Chemo-Oxidation of 4-Methylthiazoles.

Comparative Analysis Dashboard

MetricMethod A: Hantzsch Condensation Method B: Cysteine Oxidation Method C: 4-Methyl Oxidation
Primary Mechanism CyclocondensationCyclization + DehydrogenationRadical/Ionic Oxidation
Substrate Scope (C2) Excellent (R = Alkyl, Aryl, Amino)Good (Dependent on Aldehyde)Limited (Must withstand oxidation)
Yield (Typical) 80 – 95%60 – 75%70 – 85%
Atom Economy Moderate (Loss of HBr/H₂O)High (Initial step), Low (Oxidation)Low (Stoichiometric oxidant waste)
Key Reagent Cost High (Ethyl Bromopyruvate)Low (L-Cysteine)Low (HNO₃ / 4-Methylthiazole)
Scalability High (Flow chemistry compatible)Moderate (Heterogeneous oxidants)High (Batch industrial)
Primary Risk Lachrymatory reagents (

-haloketones)
Racemization (if chiral center desired)Energetic/Exothermic reaction

Method A: Hantzsch Condensation (The Gold Standard)

Mechanistic Insight

The Hantzsch synthesis remains the most versatile method for generating 2-substituted thiazole-4-carboxylates. It involves the condensation of a thioamide (providing the N-C-S fragment) with an


-halo-keto ester (providing the C-C backbone).
  • Causality: The reaction is driven by the nucleophilic attack of the sulfur atom on the

    
    -carbon of the haloketone (SN2), followed by a cyclodehydration. Ethyl bromopyruvate is the specific reagent of choice because it installs the carboxylate moiety directly at the C4 position with perfect regioselectivity.
    
Experimental Protocol

Target: 2-Phenylthiazole-4-carboxylic acid Precursor: Ethyl bromopyruvate & Thiobenzamide

Step-by-Step Workflow:

  • Solvation: Dissolve thiobenzamide (10 mmol, 1.37 g) in absolute ethanol (20 mL).

  • Addition: Add ethyl bromopyruvate (10.5 mmol, 1.32 mL) dropwise at room temperature. Note: Ethyl bromopyruvate is a lachrymator; use a fume hood.

  • Cyclization: Heat the mixture to reflux (78 °C) for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1] The intermediate ethyl ester usually precipitates or forms a crystalline solid upon cooling.

  • Isolation of Ester: Cool to 0 °C. Filter the precipitate, wash with cold ethanol, and dry.

  • Hydrolysis (Saponification): Suspend the ester (1.0 eq) in THF/Water (1:1). Add LiOH (2.5 eq). Stir at RT for 4 hours.

  • Workup: Acidify with 1M HCl to pH 3. The free carboxylic acid will precipitate.[2] Filter, wash with water, and dry under vacuum.

Validation Check:

  • NMR: Look for the characteristic C5-H singlet around

    
     8.0-8.5 ppm in 
    
    
    
    H NMR.
  • Yield: Expect >90% for the ester, >95% for hydrolysis.

Pathway Visualization

Hantzsch Thioamide Thioamide (R-CSNH2) Intermediate Thioimidate Intermediate Thioamide->Intermediate S-Alkylation (EtOH) Bromopyruvate Ethyl Bromopyruvate (Br-CH2-CO-COOEt) Bromopyruvate->Intermediate Cyclization Cyclodehydration (- H2O, - HBr) Intermediate->Cyclization N-Attack Ester Thiazole-4-carboxylate (Ester) Cyclization->Ester Aromatization Acid Thiazole-4-carboxylic Acid Ester->Acid LiOH / H3O+

Figure 1: Hantzsch synthesis pathway showing the convergence of thioamide and bromopyruvate.

Method B: Oxidative Cyclization of L-Cysteine (Bio-Source)

Mechanistic Insight

This method utilizes L-Cysteine, a cheap chiral pool material. It condenses with an aldehyde to form a thiazolidine ring. The critical step is the oxidative dehydrogenation to aromatize the ring into a thiazole.

  • Causality: While "greener" due to starting materials, the oxidation step is the bottleneck. Manganese Dioxide (MnO

    
    ) is classically used, converting the thiazolidine to the thiazole. This method is preferred when C2-substitution is derived from complex aldehydes or when avoiding brominated reagents is necessary.
    
Experimental Protocol

Target: Thiazole-4-carboxylic acid (unsubstituted at C2 if using formaldehyde) Precursor: L-Cysteine HCl & Formaldehyde

Step-by-Step Workflow:

  • Condensation: Dissolve L-Cysteine HCl (20 mmol) in water. Add Formaldehyde (37% aq, 22 mmol). Stir at RT for 4 hours.

  • Esterification (In-situ): The resulting thiazolidine-4-carboxylic acid is often esterified (MeOH/SOCl

    
    ) prior to oxidation to prevent decarboxylation and improve solubility.
    
  • Oxidation: Dissolve the methyl thiazolidine-4-carboxylate in Acetonitrile. Add activated MnO

    
     (15 eq by mass).
    
    • Critical Parameter: The MnO

      
       must be activated (heated >100°C) to ensure surface activity.
      
  • Reaction: Reflux for 24-48 hours. This is a heterogeneous reaction; vigorous stirring is required.

  • Purification: Filter through a Celite pad to remove Mn species. Concentrate the filtrate.

  • Hydrolysis: Saponify the ester using NaOH (1M) to obtain the final acid.

Validation Check:

  • Aromatization: Disappearance of the chiral C4 proton (

    
    4-5 ppm) and appearance of aromatic signals.
    
Pathway Visualization

Cysteine Cysteine L-Cysteine Thiazolidine Thiazolidine-4-COOH Cysteine->Thiazolidine Condensation Aldehyde Aldehyde (R-CHO) Aldehyde->Thiazolidine Esterification Esterification (MeOH/H+) Thiazolidine->Esterification Oxidation Oxidation (MnO2 or DDQ) Esterification->Oxidation - 4H (Aromatization) Product Thiazole-4-carboxylic Acid Oxidation->Product Hydrolysis

Figure 2: Bio-mimetic synthesis starting from L-Cysteine condensation and subsequent oxidation.[3]

Method C: Chemo-Oxidation of 4-Methylthiazoles

Mechanistic Insight

This method is subtractive rather than constructive. It assumes access to a 4-methylthiazole derivative.[2][4][5] The methyl group is oxidized to a carboxylic acid using strong oxidants like Nitric Acid (HNO


) or catalytic systems.
  • Causality: The thiazole ring is electron-deficient but stable enough to withstand oxidative conditions that convert the benzylic-like methyl group into a carboxylate. This is often the preferred industrial route for simple derivatives (e.g., 2-methylthiazole-4-carboxylic acid).

Experimental Protocol

Target: 2-Methylthiazole-4-carboxylic acid Precursor: 2,4-Dimethylthiazole

Step-by-Step Workflow:

  • Preparation: Place 2,4-dimethylthiazole (50 mmol) in a round-bottom flask equipped with a reflux condenser and a gas trap (NO

    
     evolution).
    
  • Oxidant Addition: Cautiously add concentrated HNO

    
     (60%, 30 mL) mixed with H
    
    
    
    SO
    
    
    (catalytic).
  • Reaction: Heat to 80-90 °C for 6-8 hours.

    • Safety: Evolution of brown NO

      
       gas. Must be performed in a high-efficiency fume hood.
      
  • Quench: Pour the reaction mixture onto crushed ice.

  • Isolation: Neutralize carefully with solid Na

    
    CO
    
    
    
    to pH 3-4. The product precipitates as a white/off-white solid.
  • Recrystallization: Recrystallize from hot water or ethanol.

Validation Check:

  • IR Spectroscopy: Appearance of broad -OH stretch (2500-3300 cm

    
    ) and strong C=O stretch (1700 cm
    
    
    
    ) of the acid. Loss of aliphatic C-H stretches from the 4-Me group.

References

  • Hantzsch Thiazole Synthesis: Organic Chemistry Portal. "Thiazole Synthesis." Available at: [Link]

  • One-Pot Protocols: Asian Journal of Chemistry. "One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction." Available at: [Link]

  • Cysteine Oxidation Route:Google Patents. "Method for preparing thiazole-4-carboxylic acid (CN102372680A).
  • General Heterocycle Synthesis: Chem Help Asap. "Hantzsch Thiazole Synthesis Protocol." Available at: [Link]

Sources

Selectivity & Cross-Reactivity Guide: 2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Topic: Cross-reactivity profile of 2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic acid Audience: Researchers, Medicinal Chemists, and Lead Discovery Biologists.

Executive Summary: The Scaffold Paradox

2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic acid (referred to herein as PET-4-CA ) represents a "privileged scaffold" in medicinal chemistry. While often utilized as a building block or a fragment-based lead for targets like D-Amino Acid Oxidase (DAAO) , Tyrosinase , and HIF-Prolyl Hydroxylase , its utility is frequently compromised by a specific cross-reactivity profile driven by its physicochemical properties.

This guide objectively analyzes the performance of PET-4-CA, distinguishing its specific biological activity from its promiscuous "off-target" effects. Researchers using this compound as a chemical probe or starting material must account for its inherent metal-chelating capability and lipophilic acid mimicry , which constitute its primary cross-reactivity risks.

The Cross-Reactivity Profile

The "cross-reactivity" of PET-4-CA is not immunological (as with antibodies) but pharmacological and biochemical . It arises from two structural motifs: the Thiazole-Carboxylic Acid "Warhead" and the Phenylethyl "Tail."

A. Metalloenzyme Promiscuity (The Chelation Trap)

The juxtaposition of the thiazole nitrogen (N3) and the C4-carboxylic acid creates a bidentate ligand environment. This mimics the transition state of many metalloproteases, leading to false positives or off-target inhibition.

Target ClassCross-Reactivity RiskMechanism of Interference
Tyrosinase High (Primary Target)Competitive inhibition via Copper (Cu²⁺) chelation at the active site. Often the intended activity, but acts as interference if screening for non-chelating inhibitors.
HIF-Prolyl Hydroxylase Moderate-High Mimics 2-oxoglutarate (2-OG). The acid coordinates the active site Iron (Fe²⁺), while the thiazole ring displaces water.
Carbonic Anhydrase Moderate The sulfonamide-like geometry of the thiazole can coordinate Zinc (Zn²⁺), though less potently than sulfonamides.
Matrix Metalloproteinases (MMPs) Low-Moderate General chelation of the catalytic Zinc ion.
B. Metabolic Cross-Reactivity (CYP450)

The thiazole ring is a known structural alert for Cytochrome P450 interactions.

  • CYP3A4/2D6 Inhibition: The thiazole sulfur can undergo metabolic activation or coordinate with the heme iron of CYP enzymes, leading to Type II binding spectra and inhibition.

  • Impact: If PET-4-CA is used in cell-based assays, observed toxicity may be due to metabolic interference rather than target modulation.

C. Structural Mimicry (Fatty Acid/Amino Acid)
  • DAAO (D-Amino Acid Oxidase): PET-4-CA is a structural analog of D-amino acids (lacking the amine). It binds to the hydrophobic pocket of DAAO but lacks the amine for oxidation, acting as a competitive inhibitor.

  • FABPs (Fatty Acid Binding Proteins): The phenylethyl tail provides lipophilicity (

    
    ), allowing weak affinity for lipid-binding pockets.
    
Comparative Performance Analysis

How does PET-4-CA compare to standard inhibitors in its class?

FeaturePET-4-CA Benzoic Acid Derivatives (Alternative)Sulfonamides (Alternative)
Selectivity Low (Promiscuous Binder)ModerateHigh (Target Specific)
Solubility Moderate (pH dependent)HighLow
Mode of Action Bidentate Chelation + Hydrophobic FitMonodentate / H-BondingZinc Coordination
Assay Interference High (Quenches fluorescence in metal-dependent assays)LowLow
Primary Use Fragment Lead / BioisostereProdrug / PreservativeAntibacterial / Diuretic
Visualizing the Interaction Network

The following diagram illustrates the mechanistic basis of PET-4-CA's cross-reactivity, mapping the structural motifs to their off-target liabilities.

CrossReactivity PET 2-(2-Phenylethyl)- 1,3-thiazole-4-carboxylic acid Warhead Thiazole-4-COOH (Chelator) PET->Warhead Tail Phenylethyl Group (Hydrophobe) PET->Tail Tyrosinase Tyrosinase (Cu2+ Target) Warhead->Tyrosinase Bidentate Chelation HIFPH HIF-PH (Fe2+ Mimic) Warhead->HIFPH 2-OG Mimicry CYP CYP450 (Heme Interaction) Warhead->CYP Heme Coordination DAAO DAAO (Substrate Mimic) Tail->DAAO Hydrophobic Pocket Fit FABP Lipid Binding Proteins (Non-specific) Tail->FABP Lipophilic Interaction

Figure 1: Mechanistic mapping of PET-4-CA structural motifs to specific biological cross-reactivity targets.

Validating Specificity: Experimental Protocols

To confirm that an observed effect is due to specific target engagement and not generic cross-reactivity (chelation or redox cycling), you must run these control experiments.

Protocol A: The "Metal Rescue" Specificity Check

Purpose: To determine if inhibition is driven purely by non-specific metal chelation. Context: If PET-4-CA inhibits your enzyme (e.g., a metalloprotease), adding excess metal ions should reverse the inhibition if the mechanism is chelation.

  • Baseline Assay: Establish the IC50 of PET-4-CA against your target enzyme in standard buffer.

  • Metal Supplementation: Prepare assay buffer supplemented with

    
     the physiological concentration of the cofactor metal (e.g., 
    
    
    
    for MMPs or
    
    
    for HIF-PH).
  • Re-Run IC50: Repeat the inhibition assay.

    • Result Interpretation:

      • Shift in IC50 (>5-fold increase): Inhibition is likely non-specific chelation . The compound is stripping the metal from the enzyme.

      • No Shift: Inhibition is likely allosteric or active-site specific .

Protocol B: Thiol Reactivity (PAINS) Counter-Screen

Purpose: Thiazoles can sometimes act as electrophiles. This ensures the molecule isn't covalently modifying the enzyme.

  • Incubation: Incubate the enzyme with PET-4-CA (

    
    ) for 0, 30, and 60 minutes.
    
  • Dilution: Dilute the mixture 100-fold into substrate solution (jump-dilution method).

  • Kinetic Readout: Measure enzyme velocity.

    • Result Interpretation: If inhibition increases with pre-incubation time and persists after dilution, the compound is a slow-binding or covalent inhibitor (high cross-reactivity risk). If inhibition is instantaneous and reversible, it behaves as a classic competitive inhibitor.

References
  • PubChem. (2025). 2-Methyl-1,3-thiazole-4-carboxylic acid (Analogous Scaffold Data). National Library of Medicine. Link

  • Liao, Y., et al. (2010). "Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents." Bioorganic & Medicinal Chemistry, 18(2), 477-495.[1] Link

  • Gududuru, V., et al. (2009). "Synthesis, structure and structure-activity relationship analysis of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives." European Journal of Medicinal Chemistry. Link

  • Popović-Djordjević, J., et al. (2022). "The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors." Comptes Rendus Chimie, 25, 267-279.[2] Link

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Phenyl-1,3-thiazole-4-carboxylic acid.Link

Sources

2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic acid vs 2-phenyl-1,3-thiazole-4-carboxylic acid activity

[1]

Executive Summary

In fragment-based drug discovery (FBDD), the 2-substituted-1,3-thiazole-4-carboxylic acid moiety serves as a privileged scaffold, most notably in the design of non-purine Xanthine Oxidase (XO) inhibitors (e.g., Febuxostat analogs) and antimicrobial agents.[1]

  • Compound B (2-Phenyl) acts as a Rigid Anchor .[1] Its direct phenyl-thiazole conjugation creates a planar, electron-deficient system ideal for

    
    -
    
    
    stacking in narrow enzymatic pockets.[1] It is the preferred scaffold for high-affinity XO inhibition.[1]
  • Compound A (2-Phenylethyl) acts as a Flexible Probe .[1] The ethylene linker breaks conjugation and introduces rotatable bonds. While this increases lipophilicity and allows access to distal hydrophobic pockets, it often incurs an entropic penalty during binding, making it less potent for rigid targets like XO but potentially superior for broad-spectrum antimicrobial membrane penetration.

Physicochemical & Structural Profile[2][3][4]

The fundamental difference lies in the C2-linker.[1] This alteration shifts the molecule from a rigid, planar system to a flexible, articulated one.

FeatureCompound B (2-Phenyl)Compound A (2-Phenylethyl)Impact on Drug Design
Structure Rigid, Planar (Conjugated)Flexible, Non-Planar (Broken Conjugation)B fits narrow clefts; A adapts to amorphous pockets.[1]
Formula


A has higher MW (+28 Da).
MW 205.23 g/mol 233.29 g/mol Both are fragment-compliant (Rule of 3).[1]
cLogP ~2.1 - 2.4~2.9 - 3.2A is significantly more lipophilic (better permeability).[1]
Rotatable Bonds 1 (Carboxyl)3 (Carboxyl + 2 Linker)A suffers higher entropic penalty upon binding.
TPSA ~50

~50

Polar surface area remains constant.
Electronic Effect Phenyl ring withdraws

(Resonance)
Phenylethyl is weakly donating (Inductive)B makes the thiazole less basic.[1]

Mechanistic Analysis: The "Rigid vs. Flexible" Paradigm

Case Study: Xanthine Oxidase (XO) Inhibition

The primary biological context for these acids is as competitive inhibitors of Xanthine Oxidase (the target for gout therapy).[2]

  • Binding Mode of Compound B (The Standard): The 2-phenyl group occupies the hydrophobic channel leading to the molybdenum center. The carboxylic acid forms critical salt bridges with Arg880 and hydrogen bonds with Ser875 . The rigidity of the phenyl-thiazole bond ensures the molecule is pre-organized in the bioactive conformation, minimizing entropy loss (

    
    ) upon binding.
    
  • Binding Mode of Compound A (The Variant): The insertion of the ethylene linker (

    
    ) pushes the phenyl ring deeper into the solvent-exposed region or causes steric clash within the narrow hydrophobic channel. Furthermore, the loss of conjugation allows the phenyl ring to rotate freely, requiring the enzyme to "freeze" the molecule into a specific conformation, which is energetically unfavorable.
    
Signaling & SAR Logic Diagram

The following diagram illustrates the decision tree for selecting between these two scaffolds based on the target pocket topology.

SAR_LogicStartTarget Pocket TopologyNarrowNarrow/Flat Hydrophobic Channel(e.g., Xanthine Oxidase)Start->Narrow High Shape Complementarity RequiredOpenLarge/Distal Hydrophobic Pocket(e.g., Bacterial Membranes/PPO)Start->Open Bulk Tolerance AvailableCompBSelect Compound B(2-Phenyl)Rigid ScaffoldNarrow->CompBCompASelect Compound A(2-Phenylethyl)Flexible LinkerOpen->CompAMechBMechanism:Minimizes Entropic PenaltyMaximizes Pi-StackingCompB->MechBMechAMechanism:Increases LipophilicityReaches Distal ResiduesCompA->MechA

Figure 1: SAR Decision Tree. Red path indicates constraints favoring the rigid phenyl analog; Green path indicates tolerance for the flexible phenylethyl analog.

Experimental Protocols

To validate the activity differences, researchers must synthesize the compounds (via Hantzsch condensation) and screen them in an enzyme assay.

Synthesis: The Hantzsch Thiazole Method

This is the industry-standard method for generating 2,4-disubstituted thiazoles.[1]

Reagents:

  • For Compound A: 3-Phenylpropanethioamide (Substrate 1A)[1]

  • For Compound B: Thiobenzamide (Substrate 1B)

  • Common Reagent: Ethyl bromopyruvate (Alpha-halo keto ester)[1]

Protocol:

  • Dissolution: Dissolve 1.0 equivalent of the appropriate thioamide (1A or 1B) in Ethanol (EtOH) or DMF.

  • Cyclization: Add 1.1 equivalents of Ethyl bromopyruvate dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (80°C) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).

  • Precipitation: Cool to room temperature. The hydrobromide salt of the ester may precipitate.[3]

  • Hydrolysis (Critical Step): To obtain the free acid:

    • Treat the intermediate ester with 1M NaOH (aq) / MeOH (1:1) at 60°C for 1 hour.

    • Acidify carefully with 1M HCl to pH 3–4.

    • Filter the resulting white/off-white precipitate.[1]

  • Purification: Recrystallize from Ethanol/Water.

Yield Expectation: Compound B typically gives higher yields (>80%) due to the stability of the conjugated thiobenzamide. Compound A may require longer reaction times.

Biological Assay: Xanthine Oxidase Inhibition

This protocol quantifies the IC50 difference, demonstrating the "Rigid vs. Flexible" impact.

Materials:

  • Bovine milk Xanthine Oxidase (XO).

  • Substrate: Xanthine (150

    
     final concentration).
    
  • Buffer: 50 mM Phosphate buffer (pH 7.5).

  • Detection: UV Spectrophotometer at 290 nm (formation of Uric Acid).

Workflow:

  • Preparation: Prepare stock solutions of Compound A and B in DMSO (ensure final DMSO < 1%).

  • Incubation: Incubate XO enzyme (0.01 units/mL) with varying concentrations of the test compound (0.01

    
     to 100 
    
    
    ) for 10 minutes at 25°C.
  • Initiation: Add Xanthine substrate to initiate the reaction.

  • Measurement: Monitor the increase in absorbance at 290 nm for 5–10 minutes (linear phase).

  • Calculation:

    
    
    Fit data to a non-linear regression model to determine IC50.[1]
    

Expected Result: Compound B (Phenyl) should exhibit an IC50 in the low micromolar or nanomolar range (e.g., 50–200 nM). Compound A (Phenylethyl) is expected to show significantly reduced potency (IC50 > 10

Synthesis Workflow Diagram

Synthesis_FlowThioThioamide Precursor(Phenyl vs Phenylethyl)Step1Hantzsch Cyclization(Reflux in EtOH)Thio->Step1HaloEthyl BromopyruvateHalo->Step1Step2Ester IntermediateStep1->Step2Step3Hydrolysis(NaOH / MeOH -> HCl)Step2->Step3FinalTarget Carboxylic Acid(Precipitate)Step3->Final

Figure 2: General Hantzsch synthesis pathway applicable to both scaffolds.[1][4]

References

  • Discovery of 2-phenylthiazole-4-carboxylic acid as Xanthine Oxidase Inhibitor Zhang, Y., et al.[1][2] "Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors."[1][2] Bioorganic & Medicinal Chemistry Letters, 2019.[2]

  • General Thiazole Synthesis (Hantzsch Method) Hantzsch, A. "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen." Justus Liebigs Annalen der Chemie, 1888. (Foundational Reference). Modern Adaptation: "The Hantzsch thiazole synthesis under acidic conditions."[5] Journal of the Chemical Society, Perkin Transactions 1, 1987.[5]

  • Lipophilicity and Linker Effects in Thiazoles Gordo, J., et al. "Introducing Lipophilicity to Thiazolidine Carboxylic Acids Via Acylation." ACS Omega, 2022. (Demonstrates the principle of lipophilic chain extension).

  • Structural Basis of XO Inhibition Pauff, J. M., et al. "Tight-binding inhibition of xanthine oxidase by febuxostat."[1] Journal of Biological Chemistry, 2009. (Provides the structural rationale for the necessity of the rigid 2-aryl thiazole scaffold).

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Reactant of Route 1
2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 2
2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic acid

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